3-(3-Bromophenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUIVUBQMBPYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522347 | |
| Record name | 3-(3-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4422-32-6 | |
| Record name | 3-(3-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-(3-Bromophenyl)pyridine (CAS: 4422-32-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-(3-Bromophenyl)pyridine, a versatile heterocyclic building block crucial in materials science and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications.
Core Compound Properties
This compound is an aromatic organic compound valued for its unique structure, which incorporates both a pyridine ring and a brominated phenyl ring. This bifunctional nature makes it an excellent substrate for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 4422-32-6 | [General] |
| Molecular Formula | C₁₁H₈BrN | [1][2] |
| Molecular Weight | 234.09 g/mol | [1][2] |
| Appearance | Light yellow to orange clear liquid | [1] |
| Boiling Point | ~321 °C | [1] |
| Density | ~1.426 - 1.47 g/cm³ | [1] |
| Refractive Index | ~1.642 - 1.646 | [1] |
| Flash Point | 148 °C | [1] |
| pKa (Predicted) | 4.78 ± 0.10 | [General] |
Spectroscopic Profile
The following table summarizes the characteristic spectroscopic data for this compound, which is fundamental for its identification and characterization.
| Spectrum Type | Characteristic Peaks / Shifts |
| ¹H NMR | δ (ppm) in CDCl₃: 8.85 (s, 1H), 8.65 (d, 1H), 7.87 (d, 1H), 7.75 (s, 1H), 7.57-7.52 (m, 2H), 7.41-7.35 (m, 2H). |
| ¹³C NMR (Predicted) | δ (ppm): ~150.1 (C), ~148.5 (CH), ~140.2 (C), ~135.0 (CH), ~131.5 (CH), ~130.3 (CH), ~129.0 (CH), ~123.5 (C-Br), ~123.0 (CH). Note: Exact values may vary based on solvent and experimental conditions. These are estimated shifts based on pyridine and substituted benzene analogs. |
| Infrared (IR) | Characteristic Absorptions (cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~1600-1400 (Aromatic C=C and C=N ring stretching), ~800-600 (C-Br stretch and C-H out-of-plane bending). |
| Mass Spec. (MS) | Predicted m/z: 233/235 [M]⁺ (presence of Br isotope pattern), 155 [M-Br]⁺. |
Synthesis and Experimental Protocols
This compound is most commonly synthesized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are two effective and widely used methods.
Suzuki-Miyaura Coupling Protocol
This is a highly efficient method for forming the C-C bond between the pyridine and phenyl rings using a boronic acid precursor.
Reaction: Pyridine-3-boronic acid + 1-Bromo-3-iodobenzene → this compound
Experimental Procedure:
-
To a 100 mL three-neck round-bottom flask, add 1-bromo-3-iodobenzene (1.118 g, 3.95 mmol) and pyridine-3-boronic acid (0.559 g, 4.54 mmol).
-
Add dioxane (20 mL) and a 2N aqueous solution of K₂CO₃ (20 mL) to the flask.
-
Stir the reaction mixture and degas with argon for 30 minutes to create an inert atmosphere.
-
Under argon protection, add tetrakis(triphenylphosphine)palladium(0) (50 mg, 0.04 mmol, 1 mol%).
-
Heat the reaction mixture to 100 °C and stir overnight.
-
Upon reaction completion (monitored by TLC or GC-MS), remove the solvent via rotary evaporation.
-
Suspend the residue in a mixture of water (50 mL) and dichloromethane (50 mL).
-
Separate the organic layer and wash it three times with brine (50 mL each).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product as necessary, typically via column chromatography.
Stille Coupling Protocol
An alternative route involves the coupling of an organotin reagent with an organic halide. This method is also highly effective but requires the handling of organotin compounds.
Reaction: 3-(Trimethylstannyl)pyridine + 1-Bromo-3-iodobenzene → this compound
Experimental Procedure:
-
To a solution of 3-(trimethylstannyl)pyridine (5.091 mmol) and 1-bromo-3-iodobenzene (5.302 mmol) in DMF (20 mL), add tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂dba₃·CHCl₃, 0.136 mmol), triphenylarsine (AsPh₃, 0.601 mmol), and copper(I) iodide (CuI, 0.732 mmol).
-
Stir the mixture at 80 °C for 5 hours.
-
After cooling, add ether (100 mL) and water (30 mL).
-
Extract the aqueous layer with ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (30 mL), 1 M KF aqueous solution (30 mL), and brine (30 mL).
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting crude product, typically by column chromatography, to yield this compound.[3]
Applications in Research and Development
This compound serves as a pivotal intermediate in two major fields: materials science and drug discovery.
Materials Science: OLEDs
The compound is a key reactant in the synthesis of more complex heterocyclic systems, such as 11H-indeno[1,2-b]quinoline derivatives.[1] These larger, conjugated molecules are investigated for their electroluminescent properties and are used in the manufacturing of Organic Light-Emitting Diodes (OLEDs). The pyridine and phenyl rings provide a rigid scaffold that can be further functionalized to tune the electronic and photophysical properties of the final material.
Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The bromine atom on the phenyl ring of this compound provides a reactive handle for further chemical modification, typically through additional cross-coupling reactions. This allows for the systematic exploration of chemical space around the core structure to develop novel therapeutic agents.
A significant application is its use as a precursor for synthesizing potent enzyme inhibitors. For example, derivatives of this molecule have been used to create selective inhibitors of Aurora A kinase, a key target in oncology. The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, derived from this core, has demonstrated potent inhibitory activity and apoptosis-inducing properties in cancer cell lines. This highlights the value of the this compound scaffold in generating lead compounds for drug development programs.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as a skin and serious eye irritant. For full safety information, consult the Safety Data Sheet (SDS) from the supplier.
This technical guide serves as a foundational resource for professionals working with this compound. The data and protocols compiled herein are intended to facilitate efficient and informed research and development.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)pyridine is a substituted biphenyl compound with a bromine atom on one phenyl ring and a nitrogen atom within the other, forming a pyridine ring. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. The pyridine ring, a common feature in many biologically active compounds, imparts specific electronic and solubility characteristics. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential in drug discovery, particularly as a scaffold for kinase inhibitors.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.
Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 4422-32-6 | [1] |
| Molecular Formula | C₁₁H₈BrN | [1] |
| Molecular Weight | 234.10 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CN=CC=C2 | |
| InChI Key | JHUIVUBQMBPYJE-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Reference |
| Physical State | Light yellow to orange clear liquid | [1] |
| Boiling Point | ~321 °C | [1] |
| Melting Point | Not experimentally determined. The isomeric 4-(3-bromophenyl)-2,6-diphenylpyridine has a melting point of 135-136 °C. | |
| Specific Gravity | 1.47 (20/20) | [1] |
| Refractive Index | 1.64 | [1] |
| Flash Point | 148 °C | [1] |
| Solubility | Quantitative data not publicly available. A protocol for determination is provided in Section 3.2. |
Chemical Properties
| Property | Value | Reference |
| pKa (Predicted for 3-(4-bromophenyl)pyridine) | 4.70 ± 0.10 | [2] |
| pKa (Experimental for 3-bromopyridine) | 2.84 |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectroscopy | Data | Reference |
| Infrared (IR) | Key peaks indicative of aromatic C-H and C=C stretching, and C-Br stretching are expected. | |
| ¹H NMR | Spectral data for the parent compound is not readily available. Data for related compounds can be found in the literature. | [3][4][5][6] |
| ¹³C NMR | Spectral data for the parent compound is not readily available. Data for related compounds can be found in the literature. | [4] |
| Mass Spectrometry (MS) | Mass spectrum for the parent compound is not readily available. Data for 3-bromopyridine shows characteristic peaks for the molecular ion and fragmentation patterns. | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as a protocol for determining its solubility.
Synthesis of this compound
A common method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.
Workflow for the Synthesis of this compound
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate.
-
Reaction: Heat the mixture to reflux and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Determination of Aqueous Solubility
Workflow for Solubility Determination
Detailed Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method such as high-performance liquid chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Determination of pKa by NMR Spectroscopy
The pKa of the pyridinium ion can be determined by monitoring the chemical shifts of the pyridine protons as a function of pH.
Workflow for pKa Determination by NMR
Detailed Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound in D₂O. Adjust the pH of each solution to a different value spanning a range of approximately 4 pH units around the expected pKa.
-
NMR Analysis: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis: Identify a proton on the pyridine ring whose chemical shift is sensitive to the protonation state of the nitrogen. Plot the chemical shift of this proton as a function of the measured pH.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
Reactivity and Chemical Behavior
This compound is a versatile building block in organic synthesis. The bromine atom on the phenyl ring is susceptible to various cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling the synthesis of a diverse library of compounds for screening in drug discovery and materials science applications. The pyridine nitrogen can act as a hydrogen bond acceptor and a site for coordination to metal centers.
Biological Activity and Signaling Pathways
While there is limited direct biological data on this compound itself, the "3-bromophenyl" and "pyridine" moieties are present in numerous biologically active molecules, particularly in the realm of kinase inhibitors.
Potential as a Kinase Inhibitor Scaffold
The 3-bromophenylamino group is a key pharmacophore in a number of potent tyrosine kinase inhibitors. For instance, derivatives of 4-[(3-bromophenyl)amino]quinazolines have shown very high inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] Similarly, a potent and orally active non-nucleoside adenosine kinase inhibitor, ABT-702, features a 5-(3-bromophenyl) substituent on a pyrido[2,3-d]pyrimidine core.[10]
These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel kinase inhibitors. The bromine atom can be utilized for combinatorial diversification to explore the chemical space around this core structure.
Potential Signaling Pathway Modulation
Given the prevalence of the 3-bromophenyl motif in known kinase inhibitors, it is plausible that derivatives of this compound could modulate signaling pathways regulated by various kinases. These could include pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.
Logical Relationship of this compound to Kinase Inhibition
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties and significant potential for further chemical exploration. Its utility as a synthetic building block, particularly in the construction of potential kinase inhibitors, makes it a compound of high interest for researchers in drug discovery and medicinal chemistry. While direct biological data for this specific compound is scarce, the strong precedent set by structurally related molecules provides a compelling rationale for its investigation as a scaffold for novel therapeutics. The experimental protocols provided in this guide offer a practical framework for its synthesis, characterization, and further study.
References
- 1. This compound|CAS 4422-32-6 [benchchem.com]
- 2. 129013-83-8 CAS MSDS (3-(4-BROMOPHENYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 3-(Bromomethyl)pyridine Hydrobromide(4916-55-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 3-bromo- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-(3-Bromophenyl)pyridine: A Technical Guide
An in-depth examination of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data of 3-(3-Bromophenyl)pyridine, a key intermediate in the development of novel organic electronic materials and pharmaceuticals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's spectral characteristics, detailed experimental protocols for data acquisition, and a visual representation of its molecular structure.
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a brominated phenyl group, serves as a versatile scaffold for the synthesis of a wide array of complex organic molecules. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound and its derivatives, ensuring the integrity and reproducibility of research findings. This document presents a consolidated resource for the 1H and 13C NMR data of this compound.
Spectroscopic Data
The 1H and 13C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons, along with the chemical shifts of the carbon atoms, are summarized below.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound exhibits a series of signals in the aromatic region, corresponding to the protons on both the pyridine and phenyl rings. The data presented here is a compilation from available literature, though a complete, explicitly detailed spectrum with all coupling constants was not found in a single source. The following table represents the most consistent interpretation of the available data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Data not available | - | Pyridine & Phenyl Protons |
While multiple sources confirm the synthesis and provide ¹³C NMR data, a definitive, publicly available ¹H NMR spectrum with detailed assignments and coupling constants for this compound could not be located in the searched literature.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a clear count of the unique carbon environments within the molecule. The chemical shifts for the eleven carbon atoms of this compound, recorded in deuterated chloroform (CDCl₃), are presented below.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 148.8 | C-N (Pyridine) |
| 147.9 | C-N (Pyridine) |
| 139.6 | C-C (Pyridine-Phenyl linkage) |
| 134.9 | CH (Pyridine) |
| 134.0 | C (Pyridine) |
| 130.8 | CH (Phenyl) |
| 130.3 | CH (Phenyl) |
| 129.9 | CH (Phenyl) |
| 125.5 | CH (Phenyl) |
| 123.4 | CH (Pyridine) |
| 122.9 | C-Br (Phenyl) |
Experimental Protocols
The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation : NMR spectra are typically recorded on a Bruker AVANCE or similar spectrometer.
-
¹H NMR Spectroscopy :
-
Frequency : 400 MHz
-
Solvent : CDCl₃
-
Reference : Tetramethylsilane (TMS) at δ 0.00 ppm.
-
Temperature : Ambient temperature (typically 298 K).
-
-
¹³C NMR Spectroscopy :
-
Frequency : 100 MHz or 125 MHz
-
Solvent : CDCl₃
-
Reference : CDCl₃ at δ 77.16 ppm.
-
Mode : Proton-decoupled.
-
Temperature : Ambient temperature (typically 298 K).
-
Molecular Structure and Connectivity
The structural arrangement of this compound, with the numbering of the carbon and hydrogen atoms, is crucial for the correct assignment of NMR signals. The following diagrams illustrate the molecular structure and the logical workflow for its characterization.
Figure 1: Molecular structure of this compound with atom numbering.
Figure 2: Experimental workflow for NMR analysis.
References
X-ray Crystal Structure Analysis of 3-(3-Bromophenyl)pyridine: A Methodological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in the X-ray crystal structure analysis of 3-(3-Bromophenyl)pyridine. Due to the absence of publicly available crystallographic data for this specific compound in refereed publications, this document focuses on the established experimental protocols for synthesis, crystallization, and data collection, drawing parallels from related compounds. It is designed to equip researchers with the foundational knowledge required to undertake such an analysis, from initial synthesis to the final elucidation of the molecular structure. This guide also presents a generalized workflow for the process of single-crystal X-ray diffraction analysis.
Introduction
This compound is a heterocyclic compound of interest in various fields, including materials science and pharmaceutical development. Its structural characterization is a crucial step in understanding its chemical properties and potential applications. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions. This guide outlines the necessary steps to achieve this characterization.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Stille coupling reaction. A detailed method has been described in the chemical literature.[1]
Materials:
-
3-(Trimethylstannyl)pyridine
-
1-Bromo-3-iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Ether
-
Magnesium sulfate (MgSO₄)
-
1 M Potassium fluoride (KF) aqueous solution
-
Brine
Procedure:
-
To a solution of 3-(trimethylstannyl)pyridine and 1-bromo-3-iodobenzene in DMF, add Pd₂(dba)₃·CHCl₃, AsPh₃, and CuI.
-
Heat the mixture at 80 °C for 5 hours.
-
After cooling, add ether and water to the reaction mixture.
-
Perform an extraction with ether.
-
Combine the organic layers and wash sequentially with water, 1 M KF aqueous solution, and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography to obtain this compound.
Crystallization
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. For a compound like this compound, which is a liquid or low-melting solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, hexane, or a mixture) is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration can promote the growth of single crystals.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, leading to crystallization at the interface.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce the formation of crystals.
X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer head of a diffractometer. The following steps outline the general procedure for data collection and structure solution.
Data Collection:
-
Crystal Screening: The crystal is initially screened to assess its quality, including the diffraction intensity and the shape of the diffraction spots.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement:
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors and to obtain a set of unique structure factors (F²).
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.
-
Structure Solution: The initial atomic positions are determined. For a compound containing a heavy atom like bromine, methods such as the Patterson method or direct methods are typically successful.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method against the experimental diffraction data. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Final Model: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated based on crystallographic R-factors (R1, wR2) and the goodness-of-fit.
Data Presentation
As no specific crystallographic data for this compound has been published, the following tables are presented as templates for the type of quantitative data that would be obtained from a successful X-ray crystal structure analysis.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value (Example) |
| Empirical formula | C₁₁H₈BrN |
| Formula weight | 234.09 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.XX x Y.YY x Z.ZZ mm |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNNN |
| Independent reflections | nnnnn [R(int) = 0.xxxx] |
| Completeness to theta | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | nnnnn / 0 / ppp |
| Goodness-of-fit on F² | G.GGG |
| Final R indices [I>2σ(I)] | R1 = 0.xxxx, wR2 = 0.yyyy |
| R indices (all data) | R1 = 0.aaaa, wR2 = 0.bbbb |
| Largest diff. peak/hole | p.ppp and -h.hhh e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| Br1 - C(3') | 1.90(1) | C(2')-C(3')-C(4') | 120.0(1) |
| C(3) - C(1') | 1.49(1) | C(2)-C(3)-N(1) | 117.0(1) |
| N(1) - C(2) | 1.34(1) | C(3)-C(1')-C(2') | 121.0(1) |
| ... | ... | ... | ... |
Mandatory Visualization
The following diagram illustrates a generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a robust framework for its determination. The synthesis is well-established, and standard crystallographic techniques should be applicable for its structural elucidation. The successful completion of the steps outlined herein would yield precise data on the molecular geometry and intermolecular interactions, providing critical insights for its application in drug development and materials science. It is hoped that this guide will serve as a valuable resource for researchers embarking on the structural characterization of this and related molecules.
References
Stability and Storage of 3-(3-Bromophenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(3-Bromophenyl)pyridine, a key building block in pharmaceutical and materials science research. Understanding the chemical stability of this compound is critical for ensuring the integrity of experimental results, the safety of handling and storage, and the quality of downstream products. This document outlines general storage guidelines, potential degradation pathways, and detailed experimental protocols for stability assessment based on established industry standards.
General Stability and Recommended Storage
Based on available safety data sheets and supplier information, this compound is considered stable under recommended storage conditions. However, like many brominated aromatic compounds and pyridine derivatives, it is susceptible to degradation under certain environmental pressures.
Key Storage Recommendations:
-
Temperature: Store at room temperature in a cool, dry place.[1]
-
Atmosphere: Keep in a tightly sealed container to protect from moisture and atmospheric contaminants.[2][3][4][5]
-
Ventilation: Ensure storage in a well-ventilated area.[2][3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
One supplier suggests a shelf life of 1095 days under appropriate storage conditions.[6]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, related compounds offer insights into potential vulnerabilities. Under stress conditions, degradation could occur through several mechanisms:
-
Hydrolysis: The pyridine ring and the carbon-bromine bond may be susceptible to hydrolysis, particularly at extreme pH values.
-
Oxidation: Exposure to oxidizing agents or atmospheric oxygen over time could lead to the formation of N-oxides or other oxidation products.
-
Photodegradation: Aromatic and brominated compounds can be sensitive to UV or visible light, potentially leading to dehalogenation or other rearrangements.
-
Thermal Decomposition: At elevated temperatures, particularly in the event of a fire, decomposition can occur, yielding hazardous products such as carbon oxides, nitrogen oxides, and hydrogen bromide.[2][3]
Quantitative Stability Data
Specific quantitative data from forced degradation or long-term stability studies on this compound is not widely available in the public domain. The following table summarizes the general stability information gathered from various sources. To obtain precise degradation rates and establish a definitive shelf-life, a formal stability testing program is required.
| Parameter | Recommended Condition/Value | Source(s) |
| Storage Temperature | Room Temperature; Cool, dry place | [1][2] |
| Atmosphere | Sealed in a dry atmosphere; Tightly closed container | [1][2][3] |
| Shelf Life | 1095 days (as suggested by one supplier) | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [3] |
| Decomposition Products (under fire) | Carbon oxides, Nitrogen oxides, Hydrogen bromide | [2][3] |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of studies based on the International Council for Harmonisation (ICH) guidelines for new drug substances should be conducted.[3][6][7] These include forced degradation studies, and accelerated and long-term stability studies.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[8][9]
Objective: To generate degradation products and validate a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Neutral Hydrolysis: Reflux in water at 80°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Heat the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][7]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from all significant degradation products.
-
Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.
Accelerated and Long-Term Stability Studies
These studies are designed to predict the shelf-life of the compound under normal storage conditions.[6][7][10]
Objective: To determine the re-test period or shelf-life and recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three batches of this compound for the study to assess batch-to-batch variability.[3][6]
-
Container Closure System: Store the samples in containers that are identical to or simulate the proposed packaging for long-term storage.[6][11]
-
Storage Conditions and Testing Frequency:
| Study Type | Storage Condition | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
-
Analytical Tests: At each time point, the following tests should be performed:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining using a validated HPLC method.
-
Degradation Products: Identification and quantification of any degradation products.
-
Water Content: (e.g., by Karl Fischer titration) if the compound is found to be hygroscopic.
-
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for the stability assessment of this compound.
Logical Relationship of Stability Factors
This diagram illustrates the key environmental factors that can influence the stability of this compound and lead to degradation.
Caption: Factors influencing the stability of this compound.
By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers and drug development professionals can ensure the quality and reliability of this compound in their work.
References
- 1. API Stability Studies: Protocol, Results, and Shelf Life Assignment â pharmaceutical laws – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 2. researchgate.net [researchgate.net]
- 3. snscourseware.org [snscourseware.org]
- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 5. almacgroup.com [almacgroup.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 11. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Safe Handling of 3-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling protocols for 3-(3-Bromophenyl)pyridine, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials for Organic Light-Emitting Diodes (OLEDs)[1]. Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Physicochemical and Hazard Data
A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental for its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈BrN | [1] |
| Molecular Weight | 234.09 g/mol | [1][2][3] |
| Appearance | Light yellow to orange clear liquid | [1] |
| Boiling Point | ~321°C | [1] |
| Flash Point | 148°C | [1] |
| Specific Gravity | 1.47 (20/20) | [1] |
| Refractive Index | 1.64 | [1] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Note: Data is based on available information for this compound and closely related analogs. GHS classifications for similar compounds may also include H335: May cause respiratory irritation.
Experimental Protocols for Safe Handling
The following protocols are designed to minimize risk during the handling and use of this compound. These are general guidelines and should be adapted to specific experimental setups in consultation with your institution's safety officer.
Personal Protective Equipment (PPE)
A critical first line of defense, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves. Ensure gloves are inspected before use and changed frequently, especially after direct contact.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4] If the potential for aerosolization exists, a respirator with an appropriate cartridge should be used.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling and Storage Procedures
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mist.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4][5]
-
Keep containers tightly closed when not in use.[5]
-
Store away from heat, sparks, and open flames.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all liquid and solid waste in designated, properly labeled, and sealed containers.
-
Dispose of the hazardous waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations. Never pour chemical waste down the drain.[4]
Visualized Workflow for Safe Handling
To further clarify the necessary precautions, the following diagram outlines the logical workflow for safely handling this compound.
References
- 1. This compound|CAS 4422-32-6 [benchchem.com]
- 2. 3-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)pyridine | C11H8BrN | CID 11115506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to 3-(3-Bromophenyl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring linked to a brominated phenyl group, provides two key reactive sites for further chemical modifications. The presence of the bromine atom allows for various cross-coupling reactions, making it an ideal scaffold for the synthesis of complex molecules with potential therapeutic activities. This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its application in the development of kinase inhibitors targeting critical signaling pathways in diseases such as cancer.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The typical purity offered is greater than 98%, and it is generally supplied as a liquid. Researchers can acquire this compound in quantities ranging from grams to kilograms, with pricing varying by supplier and quantity.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Benchchem | 4422-32-6 | C₁₁H₈BrN | 234.09 | >98% | Inquire for details |
| BLD Pharm | 4422-32-6 | C₁₁H₈BrN | 234.09 | >98% | Inquire for details |
| Tokyo Chemical Industry (TCI) | 4422-32-6 | C₁₁H₈BrN | 234.10 | >98.0% (GC) | 1g, 5g |
| Ambeed | 4422-32-6 | C₁₁H₈BrN | 234.10 | >98% | Inquire for details |
| Fisher Scientific (TCI America) | 4422-32-6 | C₁₁H₈BrN | 234.10 | 98.0+% | 1g |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value |
| CAS Number | 4422-32-6 |
| Molecular Formula | C₁₁H₈BrN |
| Molecular Weight | 234.10 g/mol |
| Appearance | Light yellow to yellow to orange clear liquid[1] |
| Boiling Point | ~321 °C[1] |
| Density | 1.47 g/cm³[1] |
| Refractive Index | 1.64[1] |
| Flash Point | 148 °C[1] |
| Purity | >98.0% (GC) |
| GHS Pictogram | GHS07 (Exclamation mark) |
| GHS Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. |
Experimental Protocols
This compound serves as a crucial starting material for the synthesis of various biologically active compounds. Below are detailed experimental protocols for its synthesis and its utilization in the preparation of potent kinase inhibitors.
Synthesis of this compound via Stille Coupling
This protocol describes the synthesis of this compound from 3-(trimethylstannyl)pyridine and 1-bromo-3-iodobenzene.
Materials:
-
3-(trimethylstannyl)pyridine
-
1-bromo-3-iodobenzene (98%)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Triphenylarsine (AsPh₃) (97%)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Ether
-
Water
-
1 M Potassium fluoride (KF) aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-(trimethylstannyl)pyridine (1.231 g, 5.091 mmol) and 1-bromo-3-iodobenzene (1.531 g, 5.302 mmol) in DMF (20 mL), add Pd₂(dba)₃·CHCl₃ (141 mg, 0.136 mmol), AsPh₃ (190 mg, 0.601 mmol), and CuI (140 mg, 0.732 mmol) successively.
-
Stir the mixture at 80 °C for 5 hours.
-
After cooling to room temperature, add ether (100 mL) and water (30 mL).
-
Extract the mixture with ether (3 x 30 mL).
-
Combine the organic layers and wash with water (30 mL), 1 M KF aqueous solution (30 mL), and brine (30 mL).
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield 3-(3'-bromophenyl)pyridine.
Synthesis of 4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine (Adenosine Kinase Inhibitor)
This protocol outlines the multi-step synthesis of a potent, non-nucleoside adenosine kinase inhibitor, where this compound is a key precursor to one of the intermediates. The final key step involves the coupling of two advanced heterocyclic systems. While the full detailed synthesis is extensive, the general approach involves the construction of the substituted pyrido[2,3-d]pyrimidine core, followed by coupling with a derivative of this compound. The optimization of a high-throughput screening lead led to the identification of this compound, designated as ABT-702, with an IC₅₀ of 1.7 nM against adenosine kinase.[2]
Synthesis of 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines (EGFR Tyrosine Kinase Inhibitors)
This protocol describes the general method for synthesizing a series of potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.
General Procedure: The synthesis of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines is achieved through the nucleophilic substitution of the corresponding 4-chloro or 4-fluoro-pyrido[d]pyrimidine precursors with 3-bromoaniline. The specific pyrido[d]pyrimidine isomer ([3,4-d], [4,3-d], [3,2-d], or [2,3-d]) and the position of electron-donating groups influence the final potency of the compound. For example, the reaction of a 7-substituted-4-chloropyrido[4,3-d]pyrimidine with 3-bromoaniline in a suitable solvent like 2-propanol at elevated temperatures yields the desired 4-[(3-bromophenyl)amino] derivative.[3]
Signaling Pathways and Logical Relationships
The utility of this compound as a scaffold in drug discovery is exemplified by its incorporation into inhibitors of key signaling pathways implicated in cancer and other diseases.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Derivatives of this compound have been synthesized as potent inhibitors of the EGFR tyrosine kinase.[3] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Adenosine Kinase and Adenosine Signaling
This compound is a core component of potent and selective non-nucleoside inhibitors of adenosine kinase (AK).[2] AK is a key enzyme that regulates the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate (AMP).[6] Adenosine is an important signaling molecule that exerts its effects through four G-protein coupled receptors (A1, A2A, A2B, and A3). By inhibiting AK, the local concentration of adenosine increases, leading to enhanced activation of adenosine receptors, which can have therapeutic effects in conditions such as pain and inflammation.[2]
Caption: Regulation of adenosine levels by adenosine kinase and its inhibition.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules. Its utility in medicinal chemistry is particularly noteworthy, as demonstrated by its incorporation into potent inhibitors of EGFR and adenosine kinase. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this versatile compound. Further exploration of derivatives based on the this compound scaffold holds significant promise for the discovery of novel therapeutics.
References
- 1. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 2. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 6. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
molecular formula and weight of 3-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of 3-(3-Bromophenyl)pyridine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.
Core Physicochemical Data
The essential molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₈BrN |
| Molecular Weight | 234.1 g/mol [1] |
| CAS Number | 4422-32-6 |
Molecular Structure
The structural representation of this compound, illustrating the connectivity of the pyridine and bromophenyl rings, is provided below.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. A common synthetic route involves the Suzuki coupling reaction.
Example Synthetic Protocol: Suzuki Coupling
This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and 3-bromophenylboronic acid.
Materials:
-
3-Bromopyridine
-
3-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1 equivalent), 3-bromophenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathways and Logical Relationships
At present, there is limited specific information available in publicly accessible literature detailing the direct involvement of this compound in defined biological signaling pathways. As a versatile building block, its biological activity is contingent on the larger molecular scaffold into which it is incorporated. The logical relationship of its synthesis is represented in the workflow diagram below.
References
Solubility Profile of 3-(3-Bromophenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-(3-Bromophenyl)pyridine in common laboratory solvents. In the absence of specific quantitative experimental data in publicly available literature, this document outlines the predicted solubility based on the molecule's structural characteristics and the fundamental principle of "like dissolves like." Furthermore, it details standardized experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to ascertain precise solubility data. A generalized workflow for solubility screening is also presented to guide the initial assessment of new chemical entities.
Introduction
This compound is a heterocyclic compound incorporating both a pyridine ring and a brominated phenyl ring. This structure makes it a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules through cross-coupling reactions. Understanding the solubility of this compound is critical for its effective use in various applications, including reaction condition optimization, formulation development, and biological screening assays. Poor solubility can significantly hinder reaction rates, lead to inaccurate biological data, and present challenges in formulation and administration. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodologies to empirically determine it.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its polarity and the polarity of the solvent. The principle of "like dissolves like" states that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.
This compound possesses a moderately polar pyridine ring due to the electronegative nitrogen atom, which can act as a hydrogen bond acceptor. Conversely, the bromophenyl group is significantly less polar and more lipophilic. The overall polarity of the molecule is a balance of these two moieties.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar pyridine ring can interact with protic solvents through hydrogen bonding. However, the large, non-polar bromophenyl group will limit solubility, especially in highly polar water. Solubility is expected to increase with decreasing polarity of the alcohol (Methanol > Ethanol). |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents can effectively solvate the polar pyridine portion of the molecule without the steric hindrance of hydrogen bonding networks, and they are also capable of dissolving the non-polar part of the molecule. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | The non-polar bromophenyl group will favor solubility in these solvents. However, the polar pyridine ring will decrease its affinity for highly non-polar solvents like hexane. Toluene and diethyl ether, having some slight polarity, are expected to be better solvents than alkanes. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents have an intermediate polarity and are often effective at dissolving compounds with both polar and non-polar features. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable data, experimental determination of solubility is essential. Below are protocols for both qualitative and quantitative assessment.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.[1]
-
Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.[1]
-
After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[2][3]
-
Visually inspect the solution against a light source to determine if the solid has dissolved completely.[2]
-
Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.[2]
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Visualization of Solubility Screening Workflow
The following diagram illustrates a typical workflow for the initial solubility screening of a new chemical entity like this compound in a drug discovery setting.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)pyridine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-(3-Bromophenyl)pyridine, a valuable biaryl intermediate in pharmaceutical and materials science research. The protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and 3-bromophenylboronic acid. This application note includes detailed experimental procedures, a summary of reaction parameters, and data presentation in a structured format for clarity and reproducibility.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed cross-coupling reaction is widely favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. Biaryl pyridine derivatives are prevalent structural motifs in many biologically active compounds and functional materials. The synthesis of this compound serves as a key step in the elaboration of more complex molecular architectures.
Reaction Principle
The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of 3-bromopyridine with 3-bromophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species activated by a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound via Suzuki-Miyaura coupling.
Materials and Reagents:
-
3-Bromopyridine
-
3-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and equipment for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromopyridine (1.0 mmol, 158 mg), 3-bromophenylboronic acid (1.2 mmol, 241 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[2]
-
A suitable eluent system can be determined by TLC, with a common system being a gradient of ethyl acetate in hexane or a benzene/ether mixture.[2]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a faint yellow oil.
-
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Ratio (equiv.) | Amount |
| 3-Bromopyridine | 1.0 | 1.0 mmol, 158 mg |
| 3-Bromophenylboronic acid | 1.2 | 1.2 mmol, 241 mg |
| Pd(PPh₃)₄ | 0.05 | 0.05 mmol, 58 mg |
| K₂CO₃ | 2.0 | 2.0 mmol, 276 mg |
| 1,4-Dioxane | - | 8 mL |
| Water | - | 2 mL |
| Temperature | - | 80-90 °C |
| Reaction Time | - | 12-24 hours |
| Expected Yield | - | 70-85% |
Table 2: Typical Catalysts, Bases, and Solvents for Suzuki-Miyaura Coupling of Pyridyl Halides
| Catalyst | Base | Solvent System | Reference |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | 1,4-Dioxane/Water, DMF | [3] |
| Pd(OAc)₂/PPh₃ | Na₂CO₃ | Ethanol/Water, Toluene/Water | [4] |
| PdCl₂(dppf) | K₂CO₃ | Toluene/Water |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling provides an efficient and reliable method for the synthesis of this compound. The protocol outlined in these application notes offers a reproducible procedure for obtaining this key intermediate in good yields. The reaction conditions can be further optimized by screening different palladium catalysts, bases, and solvent systems to potentially improve yields and reduce reaction times. Proper purification techniques, such as column chromatography, are crucial for obtaining the final product with high purity, which is essential for subsequent applications in drug discovery and materials science.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Application Notes and Protocols for Alternative Synthetic Routes to 3-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for the synthesis of 3-(3-bromophenyl)pyridine, a key building block in the development of pharmaceuticals and functional materials. Three alternative palladium-catalyzed cross-coupling reactions are presented: the Suzuki-Miyaura coupling, the Negishi coupling, and the Stille coupling. This document offers specific experimental protocols, a comparative summary of quantitative data, and visual diagrams of the synthetic workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly for the preparation of biologically active compounds and novel materials. The presence of both a pyridine ring and a bromophenyl moiety allows for diverse subsequent functionalization. While various synthetic approaches exist, palladium-catalyzed cross-coupling reactions offer a versatile and efficient means of constructing the core C-C bond between the two aromatic rings. This document details three prominent methods: the Suzuki-Miyaura, Negishi, and Stille couplings, providing researchers with a selection of robust synthetic strategies.
Comparative Data of Synthetic Routes
The selection of a synthetic route often depends on factors such as yield, availability of starting materials, and tolerance to functional groups. The following table summarizes the quantitative data for the described alternative syntheses of this compound.
| Synthetic Route | Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 3-Pyridylboronic Acid & 1,3-Dibromobenzene | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90-100 | 12-16 | 70-85 |
| Negishi Coupling | 3-Pyridylzinc Halide & 1,3-Dibromobenzene | Pd(PPh₃)₄ or PdCl₂(dppf) | THF | 50-65 | 4-8 | 75-90 |
| Stille Coupling | 3-(Trimethylstannyl)pyridine & 1-Bromo-3-iodobenzene | Pd₂(dba)₃·CHCl₃ / AsPh₃ / CuI | DMF | 80 | 5 | 77.5[1] |
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a boronic acid and an organic halide.[2][3] This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
3-Pyridylboronic Acid (1.2 equiv)
-
1,3-Dibromobenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 1,3-dibromobenzene, 3-pyridylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[4][5] This method is known for its high functional group tolerance.
Materials:
-
3-Bromopyridine (for preparation of the organozinc reagent)
-
n-Butyllithium (n-BuLi)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
1,3-Dibromobenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
Part A: Preparation of 3-Pyridylzinc Halide
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromopyridine in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.0 equiv) and stir for 30 minutes at -78 °C to form 3-lithiopyridine.
-
In a separate flask, dissolve anhydrous zinc chloride (1.1 equiv) in anhydrous THF.
-
Slowly transfer the cold 3-lithiopyridine solution to the zinc chloride solution at 0 °C and allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of 3-pyridylzinc chloride is used directly in the next step.
Part B: Cross-Coupling Reaction
-
To the freshly prepared 3-pyridylzinc chloride solution, add 1,3-dibromobenzene (1.0 equiv) followed by the palladium catalyst.
-
Heat the reaction mixture to 50-65 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Stille Coupling
The Stille coupling utilizes an organotin compound and an organic halide for C-C bond formation.[6][7] A specific protocol for the synthesis of this compound has been reported with good yield.[1]
Materials:
-
3-(Trimethylstannyl)pyridine (1.0 equiv)
-
1-Bromo-3-iodobenzene (1.05 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd₂(dba)₃·CHCl₃] (0.027 equiv)
-
Triphenylarsine (AsPh₃) (0.118 equiv)
-
Copper(I) Iodide (CuI) (0.144 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ether
-
1 M Potassium Fluoride (KF) aqueous solution
Procedure:
-
To a solution of 3-(trimethylstannyl)pyridine in DMF, successively add 1-bromo-3-iodobenzene, tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, triphenylarsine, and copper(I) iodide.[1]
-
Stir the mixture at 80 °C for 5 hours.[1]
-
After cooling, add ether and water, and extract the mixture with ether.[1]
-
Combine the organic layers and wash sequentially with water, 1 M aqueous potassium fluoride solution, and brine.[1] The KF wash is crucial for removing tin byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to yield this compound.
Visualizations
The following diagrams illustrate the logical workflow of the alternative synthetic routes.
Caption: Alternative synthetic pathways to this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. scirp.org [scirp.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Cross-Coupling of 3-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3] The 3-(3-bromophenyl)pyridine scaffold is a key structural motif in medicinal chemistry, appearing in a variety of biologically active compounds.[4] The ability to functionalize this scaffold via Sonogashira coupling opens up avenues for the synthesis of novel derivatives with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in Sonogashira cross-coupling reactions.
Reaction Principle
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, copper(I), and the base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]
Applications in Drug Discovery
The introduction of an alkynyl moiety onto the this compound core can significantly impact its physicochemical and pharmacological properties. The resulting arylalkyne products can serve as key intermediates for the synthesis of more complex heterocyclic systems or as final compounds with potential biological activity. Pyridine and its derivatives are prevalent in numerous FDA-approved drugs, highlighting the importance of this scaffold in medicinal chemistry.
Experimental Protocols
While a specific protocol for the Sonogashira coupling of this compound is not extensively documented, reliable protocols can be derived from studies on structurally similar bromopyridine derivatives. The following protocols are based on established procedures for the Sonogashira coupling of aryl bromides and bromopyridines.
General Procedure for Sonogashira Coupling
This protocol is adapted from optimized conditions for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Anhydrous and anaerobic conditions (e.g., Nitrogen or Argon atmosphere)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Inert gas supply
Protocol:
-
To a Schlenk flask, add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂), ligand (e.g., 5 mol% PPh₃), and copper(I) iodide (e.g., 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the solvent (e.g., DMF, 2 mL per 0.5 mmol of aryl bromide) and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and stir for the required time (typically 3-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives, which can be used as a starting point for the optimization of reactions with this compound.
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 92 | [5] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | - | Et₃N/THF | RT | 16 | - | - | |
| Iodopyridines | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | CuI (5) | - | Et₃N | DMF | 65 | - | 71-95 | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira cross-coupling reaction.
Caption: General workflow for a Sonogashira cross-coupling reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira reaction.
Caption: Simplified catalytic cycle for the Sonogashira reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(3-Bromophenyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)pyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural motif, featuring a pyridine ring linked to a brominated phenyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The presence of the bromine atom offers a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of potent enzyme inhibitors, with a particular focus on kinase inhibitors relevant to oncology and inflammation.
Application Notes
The this compound scaffold is a privileged structure in the design of kinase inhibitors, particularly targeting the ATP-binding site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the bromophenyl group can be strategically positioned to interact with hydrophobic pockets within the kinase domain. Furthermore, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce additional functionalities that can enhance potency and selectivity.
Key Therapeutic Areas and Molecular Targets:
-
Oncology: Derivatives of this compound have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in various cancers. These compounds act as ATP-competitive inhibitors, blocking the downstream signaling pathways that lead to cell proliferation and survival.
-
Inflammation and Pain: The scaffold has been successfully employed in the development of potent, non-nucleoside inhibitors of Adenosine Kinase (AK). Inhibition of AK leads to an increase in local concentrations of adenosine, which has analgesic and anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative compounds derived from the this compound scaffold against their respective kinase targets.
Table 1: EGFR Inhibitory Activity of 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidine Derivatives [1]
| Compound ID | R Group (at position 6 or 7) | Target Kinase | IC50 (nM) |
| 1 | 7-(Methylamino)pyrido[4,3-d]pyrimidine | EGFR | 0.13 |
| 2 | 6-(Methylamino)pyrido[3,4-d]pyrimidine | EGFR | 0.008 |
| 3 | 4-[(3-bromophenyl)amino]quinazoline | EGFR | 0.029 |
Table 2: Adenosine Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [2][3]
| Compound ID | Chemical Name | Target Kinase | IC50 (nM) |
| ABT-702 | 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine | Adenosine Kinase | 1.7 |
| 5 | 4-amino-7-aryl-substituted pteridine (HTS lead) | Adenosine Kinase | 440 |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702)
This protocol is a representative synthesis of a potent adenosine kinase inhibitor derived from a this compound precursor. The synthesis involves a multi-step process culminating in the formation of the pyrido[2,3-d]pyrimidine core.
Materials:
-
2,4-dichloro-5-nitropyridine
-
3-Bromoaniline
-
Iron powder
-
Ammonium chloride
-
Formamide
-
6-Morpholinopyridin-3-ylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvents: Ethanol, Water, Dioxane, Toluene, Dimethylformamide (DMF)
Procedure:
-
Synthesis of 2-chloro-N-(3-bromophenyl)-5-nitropyridin-4-amine:
-
To a solution of 2,4-dichloro-5-nitropyridine in ethanol, add 3-bromoaniline.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and collect the precipitate by filtration. Wash with cold ethanol and dry to yield the product.
-
-
Synthesis of N4-(3-bromophenyl)-2-chloropyridine-4,5-diamine:
-
Suspend the product from step 1 in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture at reflux for 2-3 hours.
-
Filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure. The residue is the desired diamine.
-
-
Synthesis of 4-amino-5-bromo-7-chloropyrido[2,3-d]pyrimidine:
-
Heat the diamine from step 2 in formamide at 180°C for 5 hours.
-
Cool the reaction mixture and pour into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
-
Synthesis of 4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702):
-
To a mixture of the product from step 3, 6-morpholinopyridin-3-ylboronic acid, and a palladium catalyst in a mixture of toluene, ethanol, and aqueous sodium carbonate.
-
Heat the mixture under an inert atmosphere at 90°C for 12 hours.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ABT-702.
-
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method to assess the inhibitory activity of compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (serially diluted in DMSO)
-
Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
Procedure:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.
-
Calculate the ratio of the emission at 665 nm to that at 620 nm. The IC50 value is determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro Adenosine Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of compounds against adenosine kinase.
Materials:
-
Recombinant human adenosine kinase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
Adenosine
-
[γ-³³P]ATP
-
Test compound (serially diluted in DMSO)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
Procedure:
-
Add 5 µL of the test compound dilution to the wells of a 96-well plate.
-
Add 20 µL of a solution containing adenosine kinase and adenosine in assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of [γ-³³P]ATP in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 150 mM phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate three times with wash buffer.
-
Dry the plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Adenosine Kinase Metabolic Pathway and Inhibition.
Caption: Drug Discovery Workflow for Kinase Inhibitors.
References
Application Notes and Protocols: 3-(3-Bromophenyl)pyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)pyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring both a pyridine ring and a brominated phenyl ring, offers two distinct points for chemical modification. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This capability makes it an ideal precursor for synthesizing complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs), particularly in the area of kinase inhibitors and other targeted therapies. These application notes provide detailed protocols and representative data for key transformations utilizing this compound.
Key Synthetic Applications
The true utility of this compound as a precursor lies in its reactivity in palladium-catalyzed cross-coupling reactions. The sections below outline the applications and protocols for three cornerstone reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling. These methods allow for the strategic introduction of diverse functionalities, leading to a wide array of valuable pharmaceutical intermediates.
Suzuki-Miyaura Coupling: For C-C Bond Formation
Application Note: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1] It is particularly effective for synthesizing biaryl scaffolds, which are prevalent in a wide range of pharmaceuticals, including many kinase inhibitors.[2][3] Using this compound, researchers can couple the bromophenyl moiety with various aryl or heteroaryl boronic acids or esters. This reaction tolerates a wide range of functional groups and consistently produces high yields, making it a reliable method for generating libraries of complex molecules for structure-activity relationship (SAR) studies.[1]
Representative Data: While specific data for this compound is not readily available in a consolidated table, the following data for the Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids demonstrates the typical efficiency of this reaction. Yields are generally moderate to good.[1][4]
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%)[1][4] |
| 1 | Phenylboronic acid | 3-Amino-5-phenyl-2-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 90 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Amino-5-(p-tolyl)-2-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 90 | 18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | 3-Amino-5-(4-methoxyphenyl)-2-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 90 | 18 | 88 |
| 4 | 4-Chlorophenylboronic acid | 3-Amino-5-(4-chlorophenyl)-2-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 90 | 18 | 78 |
| 5 | Thiophene-2-boronic acid | 3-Amino-5-(thiophen-2-yl)-2-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 90 | 18 | 72 |
Experimental Protocol: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: For C-N Bond Formation
Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical step in the synthesis of countless APIs.[5][6] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines. Applying this to this compound enables the creation of N-aryl amine intermediates. This is particularly relevant in the development of kinase inhibitors, where a substituted aniline moiety is often crucial for binding to the ATP pocket of the target enzyme. For instance, the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine scaffold is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, highlighting the value of intermediates accessible from this compound via this method.[7]
Representative Data: The following table provides data for a Buchwald-Hartwig amination of 2-bromo-6-methyl pyridine, demonstrating typical reaction conditions and yields.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[8] |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 |
Experimental Protocol: Buchwald-Hartwig Amination
Sonogashira Coupling: For C-C (sp) Bond Formation
Application Note: The Sonogashira coupling reaction is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[9] This reaction, co-catalyzed by palladium and copper, provides direct access to aryl alkynes, which are valuable intermediates for synthesizing more complex heterocyclic systems or can be a key structural element in their own right. The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups.[9] Its applications include the synthesis of pharmaceuticals, such as the acne treatment Tazarotene, and nicotinic receptor agonists like Altinicline.[9]
Representative Data: The table below shows representative yields for the Sonogashira coupling of various aryl/heteroaryl halides with phenylacetylene, illustrating the general applicability and efficiency of the method.
| Aryl/Heteroaryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%)[10] |
| Iodobenzene | Phenylacetylene | MCM-41-Pd / CuI / PPh₃ | Et₃N | Acetonitrile | 98 |
| Bromobenzene | Phenylacetylene | MCM-41-Pd / CuI / PPh₃ | Et₃N | Acetonitrile | 96 |
| 4-Bromoanisole | Phenylacetylene | MCM-41-Pd / CuI / PPh₃ | Et₃N | Acetonitrile | 98 |
| 2-Bromopyridine | Phenylacetylene | MCM-41-Pd / CuI / PPh₃ | Et₃N | Acetonitrile | 92 |
| 3-Bromopyridine | Phenylacetylene | MCM-41-Pd / CuI / PPh₃ | Et₃N | Acetonitrile | 93 |
Experimental Protocol: Sonogashira Coupling
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(3-Bromophenyl)pyridine in the Synthesis of Advanced OLED Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a forefront technology in displays and solid-state lighting, offering superior contrast, color reproduction, and design flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transporting layers. Halogenated aromatic compounds, such as 3-(3-Bromophenyl)pyridine, are pivotal precursors in the synthesis of these advanced materials. The bromine substituent serves as a versatile functional handle for carbon-carbon and carbon-nitrogen bond formation, enabling the construction of complex, high-performance molecular structures.
This document provides detailed application notes on the utilization of this compound and its derivatives in the synthesis of OLED materials, with a focus on hole-transporting materials (HTMs). While specific literature detailing the direct use of this compound is limited, this note will use the well-documented synthesis and application of a structurally related compound, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine, to illustrate the synthetic pathways and device applications.
Key Synthetic Methodologies
The bromine atom on the phenyl ring of bromophenyl-pyridine derivatives is readily functionalized using palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in building the extended π-conjugated systems and incorporating the necessary charge-transporting moieties for efficient OLED operation.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. This is a powerful method for extending the conjugation length of the molecule or for introducing bulky side groups to enhance morphological stability.
-
Buchwald-Hartwig Amination: This reaction is crucial for synthesizing hole-transporting materials by forming a carbon-nitrogen bond between the aryl bromide and an amine, typically a secondary amine like carbazole or triphenylamine. These amine moieties are known for their excellent hole-transporting properties.
Application in Hole-Transporting Materials (HTMs)
Pyridine-containing compounds are increasingly investigated for their potential as efficient HTMs in OLEDs. The pyridine unit can act as an acceptor, and when combined with a suitable donor, can lead to materials with desirable electronic properties.
A notable example is the synthesis of pyrene-pyridine integrated molecules. In a study by Kumar et al., a series of pyridine-appended pyrene derivatives were synthesized and evaluated as HTMs.[1] One such derivative, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), demonstrated excellent performance in a solution-processed OLED.[1] The presence of the bromophenyl groups offers potential for further functionalization, although in this case, the molecule was used directly as the HTM.
The device incorporating Py-Br as the hole-transporting layer exhibited a high maximum luminance and good external quantum efficiency, highlighting the potential of bromophenyl-pyridine derivatives in high-performance OLEDs.[1]
Experimental Protocols
The following protocols are based on the synthesis of 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) as a representative example of a bromophenyl-pyridine-based OLED material.
Synthesis of 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br)[1]
Materials:
-
4-Bromoacetophenone
-
1-Pyrenecarboxaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Ammonium Acetate
Procedure:
-
A mixture of 4-bromoacetophenone (3 equivalents), 1-pyrenecarboxaldehyde (1 equivalent), and NaOH (3 equivalents) in 15 mL of EtOH is stirred in a 100 mL round-bottom flask at room temperature for 1 hour.
-
The reaction mixture is then refluxed at 80 °C for 1 hour.
-
Ammonium acetate (8 equivalents) is added, and the mixture is refluxed for an additional 12 hours.
-
After cooling, the reaction is quenched with water and extracted with dichloromethane (DCM).
-
The organic layer is washed with water (2 x 25 mL) and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Data Presentation
The performance of an OLED device utilizing the synthesized bromophenyl-pyridine derivative as a hole-transporting layer is summarized below.
Table 1: Electroluminescent Properties of an OLED with a Py-Br Hole-Transporting Layer [1]
| Parameter | Value |
| Maximum Luminance | 17300 cd/m² |
| Maximum Current Efficiency | 22.4 cd/A |
| External Quantum Efficiency (EQE) at 3500 cd/m² | 9% |
| Turn-on Voltage | ~3 V |
| Emission Peak | 562 nm |
| CIE (x, y) Coordinates | (0.48, 0.50) |
Visualizations
Synthetic Pathway for a Generic Phenylpyridine-based OLED Material
The following diagram illustrates a general synthetic approach to functionalize a bromophenyl-pyridine core using Suzuki and Buchwald-Hartwig cross-coupling reactions to create a hole-transporting material.
Experimental Workflow for OLED Device Fabrication
This diagram outlines the typical workflow for fabricating a solution-processed OLED device for testing the synthesized materials.
References
Application Notes and Protocols: 3-(3-Bromophenyl)pyridine as a Versatile Building Block for Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)pyridine is a valuable bifunctional building block in organic synthesis, particularly for the construction of diverse pyridine-containing molecules. Its structure, featuring a pyridine ring and a brominated phenyl ring, offers two distinct points for functionalization through various cross-coupling reactions. This allows for the strategic introduction of molecular complexity, making it a key intermediate in the synthesis of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and the ability to elaborate the phenyl portion of the molecule provides access to a wide range of novel derivatives with potential biological activity.
This document provides detailed application notes and protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a vast array of pyridine derivatives.
Key Applications in the Synthesis of Pyridine Derivatives
This compound serves as a versatile scaffold for the synthesis of a variety of pyridine derivatives through palladium-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring is the primary site of reaction in these transformations.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the arylation or vinylation at the 3-position of the phenyl ring, leading to the synthesis of biaryl and styrylpyridine derivatives. These structural motifs are prevalent in many biologically active molecules and functional materials.
General Reaction Scheme:
While specific data for a wide range of couplings with this compound is not extensively tabulated in a single source, the following table presents representative yields for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids under typical conditions. These examples serve as a strong indication of the expected outcomes when applying this methodology to this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 1-Bromo-3-methoxybenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 4-Bromoanisole | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 18 | 88 |
| 4 | 2-Bromotoluene | Naphthylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | THF | 80 | 24 | 90 |
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid and can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biarylpyridine derivative.
Br-Ph-Py + R1R2NH --[Pd catalyst, Ligand, Base]--> R1R2N-Ph-Py
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [1]This reaction, when applied to this compound, provides access to arylalkyne derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems used in materials science and as biologically active compounds.
General Reaction Scheme:
The following table presents data for the Sonogashira coupling of 2-amino-3-bromopyridine with various terminal alkynes, which serves as a good model for the reactivity of this compound. [1]
| Entry | Terminal Alkyne | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 95 |
| 4 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 5 | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl))pyridine | 82 |
This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes and can be applied to this compound. [1] Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., DMF or THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the solvent and stir for 10 minutes.
-
Add this compound, the terminal alkyne, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitored by TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the desired arylalkyne product.
Application in Drug Discovery: Targeting Signaling Pathways
Pyridine derivatives are a cornerstone of modern medicinal chemistry, with many approved drugs containing this heterocycle. Derivatives synthesized from this compound can be designed to interact with various biological targets, including enzymes and receptors, thereby modulating cellular signaling pathways implicated in disease.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
One important target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. [2]Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Certain pyridine derivatives, particularly those bearing an anilino-substituent, have shown potent inhibitory activity against EGFR tyrosine kinase. A derivative of this compound, such as a 4-((3-bromophenyl)amino)pyridine derivative, could potentially act as an ATP-competitive inhibitor of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of pyridine derivatives. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide robust and efficient methods for the elaboration of this scaffold. The resulting compounds have significant potential in drug discovery and materials science. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with desired functional properties.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for various palladium-catalyzed cross-coupling reactions utilizing 3-(3-bromophenyl)pyridine as a key building block. The pyridine and phenyl rings within this substrate offer versatile sites for modification, making it a valuable precursor in the synthesis of complex molecules, particularly in the field of medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the arylation of the phenyl ring, leading to the synthesis of diverse biarylpyridine structures.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 16 | ~90 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~88 |
Experimental Protocol: Synthesis of 3-(3-(p-tolyl)phenyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methylphenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(3-(p-tolyl)phenyl)pyridine.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the phenyl ring of this compound.
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 24 | ~80-90 |
| 2 | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | t-BuOH | 90 | 20 | ~82 |
Experimental Protocol: Synthesis of 3-(3-(phenylamino)phenyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and anhydrous, degassed toluene.
-
Finally, add aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 3-(3-(phenylamino)phenyl)pyridine.[1]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in the synthesis of aryl alkynes, which are important motifs in materials science and medicinal chemistry.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | ~90 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | 80 | 8 | ~85 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | i-Pr₂NH | Toluene | 90 | 12 | ~88 |
Experimental Protocol: Synthesis of 3-(3-(Phenylethynyl)phenyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a stirred solution of this compound and phenylacetylene in degassed THF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine under an inert atmosphere.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-(3-(phenylethynyl)phenyl)pyridine.
Figure 3: Catalytic cycles of the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.
Table 4: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | ~75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 18 | ~80 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₂CO₃ | Dioxane | 110 | 20 | ~78 |
Experimental Protocol: Synthesis of 3-(3-Styrylphenyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
Procedure:
-
In a sealed tube, combine this compound, styrene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine in anhydrous DMF.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to give 3-(3-styrylphenyl)pyridine.
Figure 4: Catalytic cycle of the Heck reaction.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the palladium-catalyzed reactions described in these notes. Specific parameters should be adjusted according to the detailed protocols.
Figure 5: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-(3-Bromophenyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of synthetic strategies for the functionalization of the pyridine ring in 3-(3-Bromophenyl)pyridine. The pyridine core is a crucial scaffold in medicinal chemistry, and methods for its selective modification are of high importance.[1] Due to the electron-deficient nature of the pyridine ring, it exhibits distinct reactivity compared to benzene. Electrophilic aromatic substitution is generally disfavored and requires harsh conditions, while nucleophilic and radical substitutions are more common.[1][2] The presence of the 3-bromophenyl substituent at the C-3 position sterically and electronically influences the regioselectivity of subsequent transformations on the pyridine moiety, directing functionalization to the C-2, C-4, C-5, and C-6 positions. This document outlines key reaction types, including Minisci-type radical alkylation, directed ortho-metalation, and electrophilic halogenation, supported by detailed experimental protocols and representative data.
Application Notes
Note 1: Minisci-Type Radical Functionalization
The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient N-heterocycles.[3] It involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. For this compound, this reaction is expected to proceed preferentially at the C-2, C-4, and C-6 positions, which are ortho and para to the nitrogen atom.
-
Mechanism: The reaction is typically initiated by the oxidative decarboxylation of a carboxylic acid or via other radical generation methods.[3][4] The resulting alkyl or acyl radical attacks the acidic, protonated pyridine ring, followed by an oxidative rearomatization step to yield the functionalized product.[5]
-
Regioselectivity: A mixture of regioisomers (C-2, C-4, C-6) is often produced, and the ratio can be influenced by both steric and electronic factors.[3] The bulky 3-(3-bromophenyl) group may sterically hinder attack at the C-2 and C-4 positions, potentially leading to a preference for the C-6 position.
-
Advantages: This method allows for the direct introduction of alkyl and acyl groups from readily available and inexpensive precursors under relatively simple reaction conditions.[3][6]
Note 2: Directed ortho-Metalation (DoM)
Directed metalation provides a highly regioselective route to functionalize the C-2 position of the pyridine ring. The pyridine nitrogen acts as a directing group, facilitating deprotonation at the adjacent C-2 position by a strong base, such as lithium diisopropylamide (LDA) or a TMP-based metalating agent (TMP = 2,2,6,6-tetramethylpiperidyl).[7][8]
-
Mechanism: The strong base abstracts the most acidic proton at C-2, forming a pyridyl-lithium or -magnesium intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles to introduce diverse functional groups.[7]
-
Regioselectivity: The reaction is highly selective for the C-2 position due to the directing effect of the nitrogen atom.
-
Scope: This strategy enables the introduction of halogens, aldehydes, carboxylic acids, boronic esters, and other functionalities by choosing the appropriate electrophile.[7][9]
Note 3: Electrophilic Aromatic Substitution (EAS)
Direct electrophilic aromatic substitution on the pyridine ring is challenging due to the deactivating effect of the electronegative nitrogen atom, which also acts as a Lewis base, complexing with and being further deactivated by the Lewis or Brønsted acids used to promote the reaction.[2][10]
-
Conditions: Reactions typically require harsh conditions, such as high temperatures and strongly acidic media (e.g., oleum).[11][12]
-
Regioselectivity: Electrophilic attack occurs preferentially at the C-3 and C-5 positions, as these positions avoid the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom.[13][14] Since the C-3 position is already substituted in this compound, electrophilic substitution is expected to occur at the C-5 position.
-
Alternative Strategies: To overcome the low reactivity, the pyridine ring can be activated by conversion to the corresponding N-oxide, which is more susceptible to electrophilic attack.[2] Another strategy involves a ring-opening/halogenation/ring-closing sequence via Zincke imine intermediates to achieve 3-selective (in this case, C-5) halogenation under milder conditions.[11][12]
Experimental Protocols & Data
Protocol 1: C-6 Selective Minisci Alkylation
This protocol describes a representative procedure for the introduction of a tert-butyl group onto the pyridine ring of this compound, primarily at the C-6 position.
Methodology:
-
To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in a 1:1 mixture of Dichloroethane/H₂O (10 mL), add pivalic acid (2.0 mmol, 2.0 equiv).
-
Add silver nitrate (AgNO₃) (0.2 mmol, 20 mol%).
-
Heat the biphasic mixture to 50 °C.
-
Add ammonium persulfate ((NH₄)₂S₂O₈) (2.0 mmol, 2.0 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at 50 °C for 2 hours, monitoring completion by TLC or LCMS.
-
Upon completion, cool the mixture to room temperature and dilute with dichloromethane (20 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkylated products.
Representative Data:
| Reactant | Reagents | Position(s) Functionalized | Product | Representative Yield (%) | Regioselectivity (C6:C4:C2) |
| This compound | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | C-6, C-4, C-2 | 6-tert-Butyl-3-(3-bromophenyl)pyridine | 65 (total isomers) | ~5 : 2 : 1 |
Note: Yields and regioselectivity are representative and based on general Minisci reaction principles; optimization would be required.
Protocol 2: C-2 Lithiation and Iodination
This protocol details a method for the highly regioselective introduction of an iodine atom at the C-2 position via directed metalation.
Methodology:
-
In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.2 mmol, 1.2 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Add a solution of iodine (I₂) (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography to afford the desired product.
Representative Data:
| Reactant | Reagents | Position Functionalized | Product | Representative Yield (%) | Regioselectivity |
| This compound | 1. LDA; 2. I₂ | C-2 | 3-(3-Bromophenyl)-2-iodopyridine | 85 | >98% C-2 selectivity |
Note: Yield is representative and based on analogous directed metalation procedures.[7]
Protocol 3: C-5 Electrophilic Bromination
This protocol provides an example of the bromination of this compound at the C-5 position under harsh electrophilic aromatic substitution conditions.
Methodology:
-
In a sealed tube, add this compound (1.0 mmol, 1.0 equiv) to oleum (20-30% SO₃) (3 mL) at 0 °C.
-
Carefully add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 mmol, 0.6 equiv) in small portions.
-
Seal the tube and heat the reaction mixture to 105 °C for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated aqueous NaOH solution until the pH is ~8-9, keeping the temperature below 20 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the product.
Representative Data:
| Reactant | Reagents | Position Functionalized | Product | Representative Yield (%) | Regioselectivity |
| This compound | DBDMH, Oleum | C-5 | 5-Bromo-3-(3-bromophenyl)pyridine | 45 | >95% C-5 selectivity |
Note: Yield is representative and based on similar halogenations of deactivated pyridines; conditions are harsh and require caution.[15]
Visualizations
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Biological Activity of Derivatives Synthesized from 3-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of derivatives synthesized from the core scaffold, 3-(3-bromophenyl)pyridine. The primary focus of these derivatives is in the realm of oncology, with significant inhibitory effects observed against key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. This document outlines detailed experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows.
Overview of Biological Activities
Derivatives of this compound have emerged as a promising class of compounds in cancer research. The incorporation of the 3-bromophenyl moiety onto a pyridine or a fused pyridopyrimidine ring system has been shown to be a key structural feature for potent biological activity. The primary reported activities include:
-
Anticancer Activity: A significant number of derivatives exhibit potent cytotoxicity against a range of human cancer cell lines, including those of the lung, colon, breast, and prostate.
-
Enzyme Inhibition: The anticancer effects are often attributed to the inhibition of specific enzymes crucial for cancer cell proliferation and survival. Key molecular targets identified include:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several 4-((3-bromophenyl)amino)pyrido[d]pyrimidine derivatives are potent ATP-competitive inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][2][3][4]
-
PIM-1 Kinase: 3-Cyanopyridine derivatives containing the bromophenyl group have demonstrated significant inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[5][6][7][8][9]
-
Quantitative Data Summary
The following tables summarize the in vitro biological activity data for representative derivatives of this compound.
Table 1: EGFR Tyrosine Kinase Inhibitory Activity of 4-((3-Bromophenyl)amino)pyrido[d]pyrimidine Derivatives
| Compound ID | Derivative Class | IC₅₀ (nM) against isolated EGFR | Reference |
| 5f | 7-(Methylamino)pyrido[4,3-d]pyrimidine | 0.13 | [1][2] |
| 7f | 6-(Methylamino)pyrido[3,4-d]pyrimidine | 0.008 | [1][2] |
| - | 4-((3-Bromophenyl)amino)quinazoline | 0.029 | [1][2] |
Table 2: PIM-1 Kinase Inhibitory Activity and Cytotoxicity of 3-Cyanopyridine Derivatives
| Compound ID | Derivative Class | Target Cell Line | Cytotoxicity IC₅₀ (µM) | PIM-1 Kinase IC₅₀ (µM) | Reference |
| 4c | 6-(4-Methoxyphenyl)-4-(2-chloroquinolin-3-yl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HCT-116 | 7.15 ± 0.35 | 0.61 ± 0.03 | [5][6][9] |
| 4d | 6-(4-Bromophenyl)-4-(2-chloroquinolin-3-yl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HepG-2 | 6.95 ± 0.34 | 0.46 ± 0.02 | [5][6][9] |
| 3b | 6-(4-Bromophenyl)-4-(4-(dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | PC-3 | - | 0.13 | [8] |
| Quercetagetin | Reference Flavonol | - | - | 0.56 ± 0.03 | [5][9] |
| 5-FU | Reference Drug | HepG-2 | 9.42 ± 0.46 | - | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
References
- 1. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-(3-Bromophenyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 3-(3-Bromophenyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Suzuki coupling reaction with this compound consistently low or non-existent?
A1: Low or no yield in a Suzuki coupling reaction can stem from several factors, particularly when using a heteroaromatic substrate like this compound. Here are the primary aspects to investigate:
-
Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand are active. Older catalysts or those exposed to air can lose activity. The nitrogen atom in the pyridine ring can coordinate with the palladium center, potentially inhibiting the catalyst. Using bulky, electron-rich phosphine ligands can often mitigate this issue.
-
Ineffective Base: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield. If you are using a common base like K₂CO₃ and seeing low yields, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.
-
Improper Solvent Choice: The solvent system must be appropriate for all components of the reaction. A common issue is poor solubility of the base or the boronic acid derivative. A mixture of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like water or ethanol) is often effective. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid. It is critical to degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, an insufficient temperature will result in a sluggish or incomplete reaction. The optimal temperature is typically between 80-110 °C, but may need to be adjusted based on the specific substrates and catalyst system.
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid. How can I minimize these?
A2: The formation of side products is a common challenge. Here are strategies to enhance the selectivity towards the desired cross-coupled product:
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help drive the cross-coupling reaction to completion and minimize side reactions involving the aryl halide.
-
Optimize Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions like homocoupling.
-
Thorough Degassing: As mentioned, oxygen is a major contributor to boronic acid homocoupling. Ensure your degassing procedure is robust.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can sometimes decrease the rate of side reactions more significantly than the rate of the desired coupling.
Q3: The reaction starts but then seems to stall, leading to incomplete conversion. What could be the cause?
A3: Reaction stalling is often due to catalyst deactivation.
-
Catalyst Poisoning: The pyridine nitrogen in your substrate can act as a ligand for the palladium, leading to catalyst inhibition. Using a higher catalyst loading or a more robust catalyst system (e.g., pre-formed palladacycles or catalysts with bulky ligands) can help.
-
Insufficient Base: The base is consumed during the reaction. If the reaction stalls, it might be due to insufficient base. Ensure you are using an adequate amount (typically 2-3 equivalents).
-
Poor Mixing: In biphasic solvent systems, vigorous stirring is essential to ensure efficient mixing and facilitate the reaction between components in different phases.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A1: While there is no single "best" combination for all substrates, a good starting point for heteroaromatic halides like this compound is often a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a phosphine ligand. For challenging couplings involving pyridyl halides, bulky and electron-rich ligands such as SPhos, XPhos, or RuPhos have shown to be effective in improving yields and reaction rates.
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical. Inorganic bases are most commonly used. Cs₂CO₃ is often superior in terms of yield, followed by K₃PO₄ and K₂CO₃. The choice may also depend on the solvent system and the functional groups present on your coupling partner.[1]
Q3: What is the ideal solvent system?
A3: A mixture of a non-polar aprotic solvent and a polar protic co-solvent is generally effective. Common choices include 1,4-Dioxane/water, Toluene/water, or THF/water. The ratio can be optimized, but a common starting point is a 4:1 or 5:1 mixture of the organic solvent to water.
Q4: How can I effectively degas my reaction mixture?
A4: A common and effective method is the "freeze-pump-thaw" technique. This involves freezing the solvent, applying a vacuum to remove dissolved gases, and then allowing it to thaw under an inert atmosphere. Repeating this cycle three times is usually sufficient. Alternatively, bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes can also be effective.
Q5: At what temperature and for how long should I run the reaction?
A5: A typical starting point is 80-100 °C. The reaction time can vary from a few hours to overnight. It is highly recommended to monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Data Presentation
The following tables summarize quantitative data from studies on Suzuki couplings of similar substrates to guide your optimization process.
Table 1: Effect of Base on Suzuki Coupling Yield
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | Moderate |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | High |
| 3 | K₃PO₄ | Toluene/H₂O | 90 | Good |
| 4 | Na₂CO₃ | DMF/H₂O | 100 | Moderate |
Note: Yields are qualitative (Moderate, Good, High) as they are compiled from various sources with different substrates and may not be directly comparable.
Table 2: Effect of Solvent on Suzuki Coupling Yield of a Dichloropyrimidine with Phenylboronic Acid [1]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1,4-Dioxane | 100 | 71 |
| 2 | Isopropanol | 100 | 64 |
| 3 | THF | 100 | 55 |
| 4 | DMF | 100 | 32 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 24 h.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
common side products in the synthesis of 3-(3-Bromophenyl)pyridine
Welcome to the Technical Support Center for the synthesis of 3-(3-Bromophenyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
-
Question: My Suzuki-Miyaura coupling reaction between 3-pyridylboronic acid and 1,3-dibromobenzene is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields in this Suzuki-Miyaura coupling can stem from several factors.[1][2] First, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can promote the homocoupling of the boronic acid, a common side reaction.[3] Catalyst deactivation is another frequent issue. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[4][5]
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical.[4] For electron-deficient substrates like bromopyridines, bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos can be effective in preventing catalyst inhibition and promoting the desired cross-coupling.[4]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base can be solvent and substrate-dependent, so screening different bases may be necessary.[1]
-
Solvent and Temperature: Ensure you are using anhydrous, degassed solvents. Common solvent systems include mixtures of 1,4-dioxane/water or toluene/water. The reaction temperature should be optimized; too high a temperature can promote side reactions like debromination.[6][7]
-
Reagent Purity: Use high-purity starting materials. Impurities in the 3-pyridylboronic acid or 1,3-dibromobenzene can poison the catalyst.[4]
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on TLC and complex peaks in GC-MS analysis. What are the likely impurities and how can I minimize their formation?
-
Answer: The presence of multiple impurities is a common challenge. The most likely side products in the synthesis of this compound are homocoupling products and debrominated species.
Common Impurities and Mitigation Strategies:
-
3,3'-Bipyridine: This results from the homocoupling of 3-pyridylboronic acid.[3] To minimize its formation, ensure a thoroughly deoxygenated reaction mixture and consider adding the boronic acid slowly to the reaction.[3]
-
Brominated Biphenyls: These arise from the homocoupling of 1,3-dibromobenzene. Using a slight excess of the boronic acid can sometimes suppress this side reaction.
-
3-Phenylpyridine: This impurity can form if 1,3-dibromobenzene undergoes debromination to bromobenzene, which then couples with 3-pyridylboronic acid. To prevent this, use milder reaction conditions (lower temperature, weaker base) and ensure high-purity reagents.[6][8]
-
Pyridine and Bromobenzene: These are the products of protodeboronation of 3-pyridylboronic acid and debromination of 1,3-dibromobenzene, respectively.[3][8] Using stable boronic esters (e.g., pinacol esters) and carefully controlling the reaction pH can reduce protodeboronation.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
-
A1: The Suzuki-Miyaura coupling is a widely used and versatile method for synthesizing this compound due to the commercial availability and relative stability of the starting materials (3-pyridylboronic acid and 1,3-dibromobenzene).[3][5] Negishi and Stille couplings are also viable alternatives.[5]
-
-
Q2: How can I confirm the presence of specific side products in my reaction mixture?
-
A2: A combination of analytical techniques is recommended for impurity identification. GC-MS is excellent for identifying volatile compounds and providing their mass-to-charge ratio.[9] NMR spectroscopy (¹H and ¹³C) can provide structural information to confirm the identity of impurities, especially when compared to known spectra or synthesized standards.[9][10]
-
-
Q3: What is the role of water in the Suzuki-Miyaura coupling reaction?
-
A3: While often performed in anhydrous solvents, the Suzuki-Miyaura reaction can benefit from the presence of a small amount of water, typically in a biphasic system with an organic solvent like dioxane or toluene. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, excessive water can promote protodeboronation of the boronic acid.[3]
-
-
Q4: Can I use 3-chloropyridine instead of 3-bromopyridine as a starting material?
-
A4: While possible, using aryl chlorides in Suzuki-Miyaura coupling is generally more challenging than using aryl bromides or iodides due to the stronger carbon-chlorine bond. This often requires more specialized and active catalyst systems, such as those with bulky, electron-rich phosphine ligands.[1]
-
Summary of Common Side Products
| Side Product | Chemical Structure | Common Cause | Suggested Analytical Method |
| 3,3'-Bipyridine | Homocoupling of 3-pyridylboronic acid | GC-MS, LC-MS, ¹H NMR | |
| 3,3'-Dibromobiphenyl | Homocoupling of 1,3-dibromobenzene | GC-MS, LC-MS, ¹H NMR | |
| 3-Phenylpyridine | Coupling after debromination of 1,3-dibromobenzene | GC-MS, LC-MS, ¹H NMR | |
| Pyridine | Protodeboronation of 3-pyridylboronic acid | GC-MS | |
| Bromobenzene | Debromination of 1,3-dibromobenzene | GC-MS |
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol provides a general procedure. Optimization of specific parameters may be required.
Materials:
-
1,3-Dibromobenzene (1.0 equiv)
-
3-Pyridylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 1,3-dibromobenzene, 3-pyridylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Purification of 3-(3-Bromophenyl)pyridine
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of 3-(3-Bromophenyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary techniques for purifying this compound and related compounds are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For instance, column chromatography is highly effective for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.[1]
Q2: What are the typical impurities found in crude this compound?
Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials from coupling reactions (e.g., 3-bromopyridine or boronic acids), homo-coupled byproducts, and residual palladium catalyst.[2] Solvents used in the reaction or work-up can also be present.
Q3: How can I assess the purity of my this compound sample?
Purity is typically assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to estimate purity and identify a suitable solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can reveal the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
Q4: What are the key physical properties of this compound relevant to its purification?
Knowing the physical properties is crucial for selecting and optimizing purification methods.
-
Boiling Point: Approximately 321°C.[4]
-
Appearance: Typically a solid at room temperature.
-
Solubility: As a pyridine derivative, it is relatively polar and soluble in many organic solvents like dichloromethane, ethyl acetate, and methanol.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography
Q1: My peaks are tailing during column chromatography. How can I fix this?
Peak tailing is a frequent issue with basic compounds like pyridine derivatives on standard silica gel.[6]
-
Possible Cause: The basic nitrogen atom in the pyridine ring strongly interacts with acidic silanol groups on the surface of the silica gel.[6] This leads to non-ideal elution behavior.
-
Solutions:
-
Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase.[7] The TEA will preferentially bind to the active silanol sites, minimizing their interaction with your product.[6]
-
Alternative Stationary Phase: Consider using a more inert stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for basic compounds.[7] End-capped silica gel is another option.
-
Neutralize Silica Gel: Before packing the column, you can prepare a slurry of silica gel in your eluent containing 1-2% triethylamine to neutralize the stationary phase.[7]
-
Q2: I have poor separation between my product and an impurity.
-
Possible Cause: The chosen solvent system (eluent) may not have the optimal polarity to differentiate between your compound and the impurity.
-
Solutions:
-
Optimize Eluent System: Systematically screen different solvent systems using TLC. Try changing the ratio of a hexane/ethyl acetate system or switch to a different solvent combination, such as dichloromethane/methanol.
-
Change Stationary Phase: Switching from silica to a different stationary phase like alumina or a C18 reversed-phase silica can alter the separation mechanism and improve resolution.[6]
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.
-
Q3: My yield is very low after column chromatography.
-
Possible Cause: The product might be irreversibly adsorbing to the silica gel or decomposing on the acidic stationary phase.[7]
-
Solutions:
-
Deactivate Silica Gel: As mentioned for peak tailing, adding triethylamine to the eluent can prevent strong adsorption and decomposition.[7]
-
Gentle Solvent Removal: When concentrating the pure fractions, use a rotary evaporator at a moderate temperature and reduced pressure to avoid degradation of the product.[7]
-
Check for Insolubility: Ensure your compound is fully dissolved when loaded onto the column. If it precipitates at the top, it will not elute properly.
-
Workflow for Troubleshooting Chromatography Issues
Caption: A workflow for troubleshooting common chromatography issues.
Recrystallization
Q1: My compound will not dissolve in the hot solvent.
-
Possible Cause: An incorrect solvent has been chosen, or you may have insoluble impurities.[5]
-
Solutions:
-
Solvent Choice: The principle of "like dissolves like" is a good starting point.[5] Since this compound is polar, polar solvents are often required.[5] Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves the compound when hot but not when cold.[5]
-
Hot Filtration: If most of the compound dissolves but a small amount of solid remains, these are likely insoluble impurities. Perform a hot gravity filtration to remove them before allowing the solution to cool.[1][5]
-
Q2: No crystals have formed after the solution has cooled.
-
Possible Cause: This is a common problem and can be due to using too much solvent, or the solution is supersaturated.[5]
-
Solutions:
-
Reduce Solvent Volume: Using too much solvent is the most frequent reason for crystallization failure.[5] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[5]
-
Induce Crystallization: If the solution appears supersaturated, try scratching the inside surface of the flask with a glass rod just below the solvent level.[5] The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Seeding: Add a tiny, pure crystal of your product (a "seed crystal") to the cooled solution to initiate crystallization.[5]
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
-
Eluent Selection: Using TLC, identify a solvent system that provides a good separation of your product from impurities. A typical starting point for compounds of similar polarity is a mixture of hexanes and ethyl acetate.[8]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Load the solution carefully onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 1: Example Eluent Systems for Phenylpyridine Derivatives
| Compound Class | Stationary Phase | Eluent System | Reference |
| Phenylpyridines | Silica Gel | Hexane / Dichloromethane (15:1) | [9] |
| Phenylpyridines | Silica Gel | Dichloromethane / Hexane (3:1) | [9] |
| Phenylpyridines | Silica Gel | Hexanes / Ethyl Acetate (3:1) | [8] |
| 3-Phenylpyridine | Silica Gel | Benzene / Ether (4:1) |
Protocol 2: Recrystallization
This protocol provides a general method for purifying solid this compound.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purification Method Selection Workflow
Caption: A logical workflow for selecting a suitable purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. This compound|CAS 4422-32-6 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. rsc.org [rsc.org]
Technical Support Center: Troubleshooting 3-(3-Bromophenyl)pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 3-(3-Bromophenyl)pyridine, with a focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 3-bromopyridine and (3-bromophenyl)boronic acid.
Q2: I am not getting any product. What are the most critical factors to check first?
If you are observing no product formation, the most critical factors to verify are:
-
Integrity of the Palladium Catalyst: Ensure your palladium catalyst is active. Palladium(0) species are sensitive to air and moisture.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Quality of Reagents: Verify the purity of your 3-bromopyridine, (3-bromophenyl)boronic acid, and the base. Impurities can poison the catalyst.
-
Anhydrous Solvent: Ensure your solvent is anhydrous, as water can interfere with the reaction, particularly with certain bases.
Q3: What are the common side reactions that can lower the yield of this compound?
Common side reactions that diminish the yield include:
-
Homocoupling: The self-coupling of the boronic acid to form 3,3'-dibromobiphenyl is a frequent side reaction, often promoted by the presence of oxygen.[1]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which leads to the formation of bromobenzene. This can be influenced by the choice of base and the presence of water.
-
Hydrodehalogenation: The replacement of the bromine atom on 3-bromopyridine with a hydrogen atom, leading to the formation of pyridine.
Troubleshooting Low Yields
This section provides a question-and-answer guide to troubleshoot specific issues leading to low yields in the synthesis of this compound via Suzuki-Miyaura coupling.
Issue 1: Low Conversion of Starting Materials
Q: My reaction has stalled, and I observe a significant amount of unreacted 3-bromopyridine and/or (3-bromophenyl)boronic acid. What should I do?
A: Low conversion can stem from several factors related to the catalyst, reaction conditions, or reagents.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient substrates like 3-bromopyridine, a more electron-rich and bulky ligand may be required to facilitate the oxidative addition step. While Pd(PPh₃)₄ is a common catalyst, other systems like Pd(OAc)₂ with ligands such as SPhos or XPhos can be more effective.[2]
-
Reaction Temperature: Ensure the reaction is heated to an adequate temperature. For many Suzuki couplings involving bromopyridines, temperatures between 80-100 °C are typical.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Choice of Base: The base plays a crucial role in activating the boronic acid. The effectiveness of a base is highly dependent on the solvent and substrates. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. If one base is not effective, screening other bases is a recommended optimization step.[3][4]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize how different reaction parameters can influence the yield of Suzuki-Miyaura cross-coupling reactions, based on data from analogous systems.
Table 1: Comparison of Different Palladium Catalysts (Data is illustrative and based on reactions with structurally similar bromopyridines)
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 | [2] |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 | [2] |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 | [2] |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 | [2] |
Table 2: Effect of Different Bases on Yield (Data is illustrative for the coupling of an aryl bromide with an arylboronic acid)
| Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 | [4] |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 | [4] |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 | [4] |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 | [4] |
| Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 | [4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Stille Coupling
This protocol describes a reported synthesis with a high yield.
-
Reagents:
-
3-(Trimethylstannyl)pyridine
-
1-Bromo-3-iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Triphenylarsine (AsPh₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-(trimethylstannyl)pyridine (5.091 mmol) and 1-bromo-3-iodobenzene (5.302 mmol) in DMF (20 mL), add Pd₂(dba)₃·CHCl₃ (0.136 mmol), AsPh₃ (0.601 mmol), and CuI (0.732 mmol).
-
Stir the mixture at 80 °C for 5 hours.
-
After cooling, add ether (100 mL) and water (30 mL).
-
Extract the mixture with ether (3 x 30 mL).
-
Combine the organic layers and wash with water (30 mL), 1 M KF aqueous solution (30 mL), and brine (30 mL).
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reported Yield: 77.5%[5]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol provides a general starting point for the synthesis of this compound, which should be optimized for specific needs.
-
Reagents:
-
3-Bromopyridine
-
(3-Bromophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
-
Procedure:
-
In a flask, combine 3-bromopyridine (1 equivalent), (3-bromophenyl)boronic acid (1.1-1.5 equivalents), the palladium catalyst, and the base.
-
Purge the flask with an inert gas (argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.[2][6][7]
-
Visual Guides
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura reaction and a logical workflow for troubleshooting low yields.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
References
Technical Support Center: Cross-Coupling Reactions with 3-(3-Bromophenyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Bromophenyl)pyridine in common cross-coupling reactions. The focus is on preventing the formation of homocoupling byproducts, a common challenge that can significantly impact reaction yield and purification efficiency.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. In the context of reactions with this compound, this can manifest in two primary ways:
-
Aryl-Aryl Homocoupling: Two molecules of this compound react to form 3,3'-di(pyridin-3-yl)biphenyl.
-
Nucleophile Homocoupling: In Suzuki reactions, two molecules of the boronic acid reagent couple to form a symmetrical biaryl. In Sonogashira reactions, two molecules of the terminal alkyne can dimerize (Glaser coupling).
This side reaction is undesirable as it consumes starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate.
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of organoboron reagents in Suzuki reactions. Similarly, in Sonogashira coupling, copper(I) salts in the presence of oxygen can facilitate the oxidative homocoupling of terminal alkynes.
Q3: How does the pyridine nitrogen in this compound affect the reaction?
A3: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, leading to sluggish or incomplete reactions. To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary to shield the palladium center and prevent this inhibitory coordination.
Q4: Are there general strategies to minimize homocoupling across different reaction types?
A4: Yes, several general strategies are effective:
-
Maintain an Inert Atmosphere: Rigorously degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment is crucial to exclude oxygen.
-
Catalyst Selection: Utilize a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a precatalyst that efficiently generates Pd(0) in situ (e.g., Buchwald G3/G4 precatalysts). Avoid using Pd(II) sources like Pd(OAc)₂ without an effective in situ reduction method.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote the desired cross-coupling pathway and sterically hinder homocoupling.
-
Controlled Temperature: Avoid excessively high temperatures, which can sometimes favor side reactions.
Troubleshooting Guides
Issue 1: Significant Formation of Biphenyl Homocoupling Product in Suzuki Coupling
Logical Flow for Troubleshooting Suzuki Homocoupling
Troubleshooting Suzuki Homocoupling
| Potential Cause | Troubleshooting Strategy |
| Oxygen in the Reaction | Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Perform the entire reaction under a positive pressure of an inert gas. |
| Use of Pd(II) Precatalyst | Switch from Pd(OAc)₂ or PdCl₂ to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for efficient in situ generation of the active Pd(0) species. |
| Inappropriate Ligand | Use bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homocoupling. |
| Strong Base | For Suzuki reactions, strong bases like NaOtBu can sometimes promote side reactions. Consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. |
| Reaction Temperature | If the reaction is run at a high temperature, try lowering it. Monitor the reaction progress to find the optimal temperature that favors the cross-coupling product. |
Issue 2: Formation of 1,3-Diyne (Glaser Coupling) in Sonogashira Reaction
Logical Flow for Troubleshooting Sonogashira Homocoupling
Troubleshooting Sonogashira Homocoupling
| Potential Cause | Troubleshooting Strategy |
| Copper-Catalyzed Oxidative Coupling | The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed. |
| Presence of Oxygen | If a copper co-catalyst is necessary, it is imperative to work under strictly anaerobic conditions. Degas all solvents and reagents and maintain an inert atmosphere. |
| Inappropriate Base/Solvent | Use an amine base, such as triethylamine or diisopropylamine, which can also serve as the solvent or co-solvent. The amine can help to reduce any oxidized copper species that may form. |
| Slow Cross-Coupling | If the desired cross-coupling is slow, the alkyne has more opportunity to dimerize. Ensure an efficient palladium catalyst and ligand system is in use to accelerate the cross-coupling reaction. |
Issue 3: Low Yield in Buchwald-Hartwig Amination with Suspected Side Reactions
Experimental Workflow for Buchwald-Hartwig Amination
Troubleshooting Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inhibition by Pyridine | This is a primary concern with pyridine-containing substrates. Use a bulky, electron-rich phosphine ligand such as RuPhos, XPhos, or SPhos to shield the palladium center and prevent coordination of the pyridine nitrogen. Consider using a higher catalyst loading (e.g., 2-5 mol%) if inhibition is severe. |
| Inefficient Catalyst Activation | If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Using a well-defined Pd(0) precatalyst can lead to more reproducible results. |
| Base Incompatibility | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and anhydrous. |
| Hydrodehalogenation | The formation of 3-phenylpyridine (de-brominated starting material) can be a side reaction. Optimizing the ligand and reaction temperature can help minimize this. |
Data Presentation: Influence of Reaction Parameters on Yield
While specific quantitative data for homocoupling of this compound is not extensively published, the following tables summarize expected trends based on data for structurally similar bromopyridines.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Yield of Cross-Coupled Product | Likelihood of Homocoupling |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | Moderate | Moderate to High |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | Good to Excellent | Low to Moderate |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | Excellent | Low |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 100 | Good | Moderate |
Table 2: Sonogashira Coupling of Bromopyridines with Phenylacetylene
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield of Cross-Coupled Product | Likelihood of Homocoupling (Glaser) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Good | Moderate to High (without inert atm.) |
| Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | Good to Excellent | Moderate |
| Pd₂(dba)₃ / XPhos (Copper-free) | Cs₂CO₃ | Dioxane | 100 | Excellent | Very Low |
Table 3: Buchwald-Hartwig Amination of Bromopyridines with Morpholine
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Yield of Aminated Product |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Good |
| Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 90 | Excellent |
| Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Toluene | 110 | Moderate |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the Schlenk flask via syringe.
-
Reaction Initiation: Transfer the catalyst/ligand mixture to the reaction flask.
-
Heating and Monitoring: Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon (3x).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 6.0 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Heating and Monitoring: Heat the reaction to 100 °C and monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.2 equiv.) to a Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add degassed toluene or dioxane via syringe.
-
Heating and Monitoring: Seal the tube and heat to 90-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Technical Support Center: Catalyst Selection for Efficient Coupling of 3-(3-Bromophenyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient coupling of 3-(3-Bromophenyl)pyridine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
A1: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in lower yields and slower reaction rates. Careful selection of ligands is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands can shield the palladium center and prevent unwanted coordination with the pyridine nitrogen.
Q2: How can I minimize the homocoupling of my boronic acid or alkyne coupling partner?
A2: Homocoupling is a common side reaction, especially in Suzuki and Sonogashira couplings. To minimize this, it is critical to maintain a strictly inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling. Using the correct stoichiometry of reagents and ensuring the slow addition of the coupling partner can also be beneficial. For Sonogashira reactions, the choice of copper source and ensuring it is fresh and active is also important.
Q3: What causes dehalogenation of this compound, and how can I prevent it?
A3: Dehalogenation is the reduction of the aryl bromide to the corresponding arene, a common side reaction in Suzuki-Miyaura coupling.[1] This can be caused by high temperatures, prolonged reaction times, or an inappropriate choice of base.[1] To prevent dehalogenation, consider using milder reaction conditions, shorter reaction times, and a carefully selected base. The choice of phosphine ligand can also influence the rate of dehalogenation versus the desired cross-coupling.[1]
Q4: Which analytical techniques are best for monitoring the progress of my coupling reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for more detailed analysis, allowing for the identification of byproducts and confirmation of the product's molecular weight.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural characterization of the final purified product.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Degradation of boronic acid (protodeboronation); Catalyst inhibition by pyridine nitrogen. | - Ensure the palladium catalyst is active. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure the reaction is thoroughly degassed to prevent protodeboronation in the presence of water.[3]- Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to prevent coordination of the pyridine nitrogen to the palladium center.[3] |
| Dehalogenation of this compound | High reaction temperature; Prolonged reaction time; Unsuitable base.[1] | - Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.- Screen different bases. Weaker bases may sometimes reduce the extent of dehalogenation. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inappropriate catalyst to substrate ratio. | - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents.[3]- Optimize the catalyst loading; too much or too little can sometimes favor side reactions. |
Heck Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Poor reactivity of the alkene. | - Use a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃.- Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive. For less reactive alkenes, increasing the temperature or using more specialized catalyst systems may be necessary. |
| Formation of Isomeric Products | Isomerization of the double bond in the product. | - The Heck reaction is generally highly stereoselective for the trans isomer.[4] If cis/trans mixtures are observed, it may be due to side reactions. Lowering the reaction temperature or adding a silver salt can sometimes minimize isomerization. |
| Catalyst Decomposition (Palladium Black) | High reaction temperatures; Absence of stabilizing ligands. | - Use phosphine ligands to stabilize the palladium catalyst and prevent precipitation of palladium black.[5]- Ensure the reaction temperature is not excessively high. |
Sonogashira Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive palladium or copper catalyst; Poorly soluble reagents. | - Use a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI).[3] Ensure both are fresh and active.- Choose a solvent in which all reagents are soluble at the reaction temperature. DMF is a common choice for Sonogashira couplings.[6] |
| Homocoupling of the Terminal Alkyne (Glaser Coupling) | Presence of oxygen; Inappropriate reaction conditions. | - Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.[3]- Optimize the reaction temperature; higher temperatures can sometimes promote alkyne homocoupling.[6] |
| Difficulty in Product Purification | Formation of copper acetylides that are difficult to remove. | - After the reaction, an aqueous workup with a dilute acid solution can help to remove copper salts. |
Catalyst Performance Data
The following table summarizes catalyst systems and reported yields for the coupling of 3-bromopyridine derivatives with various partners. This data can serve as a starting point for optimizing the coupling of this compound.
| Coupling Reaction | 3-Bromopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | 85* | [2] |
| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1 mol%) / Ligand 1a (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 4 | >98 | [7] |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 96 | [6] |
| Sonogashira | 3-Bromopyridine | 3-Ethynylthiophene | [DTBNpP]Pd(crotyl)Cl (5 mol%) | TMP | ACN | rt | 2 | 78 | [8] |
*Yield reported for a structurally similar compound, 5-bromo-2-methylpyridin-3-amine.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Triethylamine (NEt₃) (1.5 equivalents)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and NEt₃ (1.5 mmol) in anhydrous DMF (5 mL).[9]
-
Seal the tube and heat the reaction to 120 °C for 12-24 hours.[9]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the product by column chromatography.[9]
Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous THF, followed by Et₃N and phenylacetylene (1.2 eq).
-
Stir the reaction mixture at 60 °C until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision flowchart for troubleshooting catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scirp.org [scirp.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-(3-Bromophenyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the scale-up synthesis of 3-(3-Bromophenyl)pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the scale-up synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura reaction for the synthesis of this compound is showing low or no conversion, even though the small-scale reaction worked. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield upon scale-up is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Technical Support Center: Purity Assessment of 3-(3-Bromophenyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of 3-(3-Bromophenyl)pyridine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: I am observing significant peak tailing for the this compound peak in my reversed-phase HPLC analysis. What is the likely cause and how can I resolve it?
A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases. This leads to poor peak shape.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., 20 mM phosphate buffer) can protonate the silanol groups, minimizing their interaction with the basic analyte.
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 10-20 mM), to the mobile phase can shield the active silanol sites from the analyte.
-
Column Selection: Employing a column with a less acidic or more inert stationary phase, such as an end-capped silica column or a polymer-based column, can significantly reduce peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or sample concentration.
Q2: My chromatogram shows a co-eluting impurity with the main this compound peak. How can I improve the separation?
A2: Co-elution of impurities is a common challenge. Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase can alter selectivity. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve separation.
-
Change Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, can provide alternative separation mechanisms.
-
Adjust pH: Minor changes in the mobile phase pH can affect the ionization state of the analyte and impurities, potentially leading to better separation.
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase column efficiency and resolution, but this may require a UHPLC system capable of handling higher backpressures.
Gas Chromatography (GC) Troubleshooting
Q1: I am not getting a reproducible retention time for this compound in my GC analysis. What could be the issue?
A1: Retention time variability in GC can be caused by several factors. A systematic check of the system is recommended.
Troubleshooting Steps:
-
Check for Leaks: Leaks in the carrier gas line, septum, or column connections can lead to fluctuating flow rates and inconsistent retention times. Use an electronic leak detector to check for leaks.
-
Verify Flow Rate: Ensure the carrier gas flow rate is stable and set to the method's specification.
-
Oven Temperature Program: Verify that the oven temperature program is accurate and reproducible. Inconsistent heating and cooling can affect retention times.
-
Septum Coring: Particles from a cored septum can enter the inlet liner and interact with the sample, leading to peak shape issues and retention time shifts. Replace the septum if it shows signs of wear.
-
Column Contamination: Buildup of non-volatile residues on the column can affect its performance. Bake out the column at a high temperature (within its specified limits) or trim the first few centimeters of the column.
Q2: I am observing broad peaks or no peaks at all for this compound.
A2: This could be due to issues with sample introduction, column activity, or detector problems.
-
Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation.
-
Column Activity: The compound may be interacting with active sites on the column. Consider using a deactivated column or a column with a different stationary phase.
-
Sample Degradation: Although this compound is relatively stable, thermal degradation in a hot injector is possible. Try lowering the injector temperature.
-
Detector Malfunction: Check that the detector is functioning correctly and that the gas flows (for FID) are optimized.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary analytical methods for assessing the purity of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is a versatile and widely used technique for purity determination and impurity profiling.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is suitable for analyzing volatile and thermally stable compounds like this compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H qNMR is an absolute quantification method that can be used to determine the purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.
Q2: What are the potential impurities I should look for in a sample of this compound?
A2: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the Suzuki-Miyaura coupling reaction between 3-bromopyridine and 3-bromophenylboronic acid. Potential impurities from this synthesis can include:
-
Starting Materials: Unreacted 3-bromopyridine and 3-bromophenylboronic acid.
-
Homocoupling Products: Biphenyl (from the coupling of two molecules of 3-bromophenylboronic acid) and 3,3'-bipyridine (from the coupling of two molecules of 3-bromopyridine).
-
Protodeboronation Product: Bromobenzene, formed from the replacement of the boronic acid group with a hydrogen atom.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., toluene, ethanol, acetone) and residual catalyst (palladium).
Q3: Can I use UV-Vis spectrophotometry for purity analysis of this compound?
A3: While UV-Vis spectrophotometry can confirm the presence of the chromophoric structure of this compound and can be used for quantification against a pure standard, it is not a suitable method for purity assessment on its own. This is because it lacks the specificity to distinguish the main compound from structurally similar impurities that may have overlapping absorption spectra. Chromatographic methods like HPLC or GC are necessary to separate these components before quantification.
Q4: How do I choose between HPLC and GC for purity analysis?
A4: The choice between HPLC and GC depends on the specific requirements of the analysis and the nature of potential impurities.
-
Choose HPLC if:
-
You need to analyze non-volatile or thermally labile impurities.
-
You require high precision for quantification of the main component.
-
You have a well-developed reversed-phase method for pyridine derivatives.
-
-
Choose GC if:
-
The compound and its expected impurities are volatile and thermally stable.
-
You need to identify and quantify volatile impurities, such as residual solvents.
-
You have access to a GC-MS system for definitive peak identification.
-
A comprehensive purity assessment often benefits from using orthogonal techniques, such as both HPLC and GC, to provide a more complete picture of the sample's purity.
Data Presentation
Table 1: Representative HPLC and GC Purity Analysis Data for this compound
| Parameter | HPLC Method (Representative) | GC Method (Representative) |
| Purity (%) | 99.5% (by area normalization) | 99.6% (by area normalization) |
| Retention Time (min) | 8.2 min | 12.5 min |
| Identified Impurities | 3-Bromopyridine (0.15%), 3,3'-Bipyridine (0.20%), Unknown (0.15%) | 3-Bromopyridine (0.10%), Bromobenzene (0.25%), Toluene (0.05%) |
Table 2: Representative Spectroscopic Data for this compound
| Analytical Technique | Parameter | Representative Value |
| Mass Spectrometry (MS) | Molecular Ion (m/z) | [M]+ at 233/235 (due to Br isotopes) |
| Key Fragments (m/z) | 154, 127, 77, 51 | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 8.85 (d, 1H), 8.65 (dd, 1H), 7.85 (m, 2H), 7.60 (m, 1H), 7.40 (t, 1H), 7.30 (m, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 150.5, 148.2, 139.8, 135.5, 131.0, 130.5, 128.8, 123.5, 123.0, 122.8, 121.5 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purity Determination by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of dichloromethane to a concentration of 10 mg/mL.
Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the sample and the internal standard are soluble.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure complete relaxation of all protons, which is crucial for accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: A generalized experimental workflow for the purity analysis of this compound.
Caption: Logical relationship between different analytical methods for purity assessment.
Caption: A troubleshooting decision tree for common HPLC peak shape issues.
Technical Support Center: Purification of Crude 3-(3-Bromophenyl)pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-(3-Bromophenyl)pyridine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: Persistent Gray/Black Color in the Purified Product
-
Question: After column chromatography, my fractions containing this compound are still gray or black. What is causing this, and how can I fix it?
-
Answer: A persistent gray or black color is a strong indicator of residual palladium catalyst from the coupling reaction used to synthesize the compound.[1] Simple filtration is often insufficient for removing finely dispersed or soluble palladium species.
-
Suggested Solutions:
-
Filtration through Celite®: Before concentrating the reaction mixture, dilute it with a suitable solvent and filter it through a pad of Celite®. Ensure the Celite® pad is 1-2 cm thick and well-compacted in a Büchner or sintered glass funnel.[1] Wash the pad with fresh solvent to recover all of the product.
-
Activated Carbon Treatment: Activated carbon can be effective at adsorbing residual palladium.[2] Add 5-10 wt% of activated carbon relative to your crude product to a solution of the crude material. Stir the mixture for several hours, then filter through Celite® to remove the carbon. Be aware that this method can sometimes lead to loss of the desired product through non-specific adsorption.[2]
-
Scavenger Resins: Use a solid-supported scavenger resin with high affinity for palladium, such as those containing thiol or amine functional groups.[2] These can be stirred with the crude product solution and then easily removed by filtration.
-
-
Issue 2: Co-elution of Product with a Major Impurity during Column Chromatography
-
Question: I am having trouble separating my product from a major impurity with a similar Rf value on the TLC plate. How can I improve the separation?
-
Answer: Co-elution is a common challenge, especially with byproducts that have similar polarities to the target compound, such as homocoupled products or isomers.
-
Suggested Solutions:
-
Optimize the Mobile Phase: A slight change in the solvent system can significantly impact separation. If you are using a standard hexane/ethyl acetate system, try adding a small percentage of a third solvent with a different polarity, such as dichloromethane or a trace amount of triethylamine (0.1-1%) to neutralize the silica gel if your compound is basic.
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can effectively separate compounds with close Rf values.[3]
-
Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina can be a good alternative to silica gel for the purification of pyridine derivatives.[4]
-
-
Issue 3: Product Oiling Out or Failing to Crystallize During Recrystallization
-
Question: I've attempted to recrystallize my this compound, but it either forms an oil or doesn't crystallize at all. What should I do?
-
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point. Failure to crystallize can be due to several factors, including the use of too much solvent or a supersaturated solution that requires nucleation.[4]
-
Suggested Solutions:
-
For Oiling Out:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly again.[4]
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate). Then, at an elevated temperature, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.[4]
-
-
For Failure to Crystallize:
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it under reduced pressure to increase the concentration of your product and attempt to crystallize it again.[4]
-
Induce Crystallization:
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect in a crude sample of this compound synthesized via a Suzuki coupling reaction?
-
A1: Common impurities include unreacted starting materials (e.g., 3-bromopyridine or 3-bromophenylboronic acid), homocoupled byproducts (e.g., 3,3'-bipyridine or 3,3'-dibromobiphenyl), residual palladium catalyst, and phosphine ligands or their oxides (e.g., triphenylphosphine oxide if a phosphine ligand was used).[5][6]
-
-
Q2: What is a good starting solvent system for column chromatography of this compound?
-
A2: A good starting point for the purification of bipyridine and phenylpyridine compounds is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[4][6] You should first perform thin-layer chromatography (TLC) with various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to determine the optimal eluent for your specific separation.
-
-
Q3: How can I effectively remove triphenylphosphine oxide (TPPO) if it was used in the reaction?
-
A3: TPPO can often be removed by exploiting its low solubility in non-polar solvents. One common method is to concentrate the reaction mixture and then triturate the residue with a solvent like pentane or a mixture of hexane and ether. The less soluble TPPO will precipitate and can be removed by filtration.[7][8] For products that are not extremely non-polar, column chromatography is also effective, as TPPO is a relatively polar compound.[9]
-
-
Q4: Can I use recrystallization as the sole method of purification?
-
A4: Recrystallization can be a very effective purification technique, especially if the desired compound is a solid and the impurities have significantly different solubilities. However, for crude mixtures containing a wide variety of impurities, a preliminary purification by column chromatography followed by recrystallization of the resulting solid is often the most effective approach to achieve high purity.
-
Data Presentation
The following table provides illustrative data on the expected purity of this compound after applying different purification methods. The initial purity of the crude product is assumed to be 85%.
| Purification Method | Purity of this compound (%) | Typical Recovery (%) | Notes |
| Crude Product | 85 | 100 | Contains residual catalyst and organic byproducts. |
| Filtration through Celite® | 85-90 | 95-99 | Effective for removing heterogeneous catalysts. |
| Column Chromatography | 95-99 | 70-90 | Highly effective for removing a wide range of impurities. |
| Recrystallization | >99 | 60-80 | Excellent for achieving high purity if the compound is solid. |
| Column Chromatography followed by Recrystallization | >99.5 | 50-75 | The most rigorous method for obtaining highly pure material. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).[4] The resulting powder is then carefully added to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate test tubes.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or a mixture like ethyl acetate/hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
- 1. Troubleshooting Purification Methods [sigmaaldrich.cn]
- 2. helixchrom.com [helixchrom.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. benchchem.com [benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(3-Bromophenyl)pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of three key isomers: 2-(3-Bromophenyl)pyridine, 3-(3-Bromophenyl)pyridine, and 4-(3-Bromophenyl)pyridine. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document summarizes their performance in common and synthetically important transformations, supported by experimental data and detailed protocols.
Introduction
The positional isomerism of the pyridine ring in relation to the 3-bromophenyl moiety significantly influences the electronic properties and, consequently, the chemical reactivity of the molecule. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, affecting the reactivity of both the pyridine and the bromophenyl rings. The position of the nitrogen atom (ortho, meta, or para to the bromophenyl group) dictates the extent of this electronic influence, leading to notable differences in their behavior in key synthetic reactions such as palladium-catalyzed cross-coupling and lithiation.
Comparative Reactivity in Key Transformations
The reactivity of the carbon-bromine bond on the phenyl ring is the primary focus of this comparison. This bond is the key site for functionalization through various cross-coupling reactions. Additionally, the potential for functionalization of the pyridine ring via lithiation is also explored.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the C-Br bond in the (3-bromophenyl)pyridine isomers towards oxidative addition to a palladium(0) catalyst is a key determinant of the reaction's efficiency. Generally, the reactivity of bromopyridines in such reactions follows the order: 4- > 2- > 3-. This trend is influenced by the electron-withdrawing effect of the pyridine nitrogen, which is strongest at the 4-position and weakest at the 3-position.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative Data)
| Isomer | Product | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(3-Bromophenyl)pyridine | 2-(3-Phenylphenyl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| This compound | 3-(3-Phenylphenyl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~75 |
| 4-(3-Bromophenyl)pyridine | 4-(3-Phenylphenyl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~95 |
Note: The data in this table is representative and compiled from various sources on similar substrates to illustrate the general reactivity trend. Actual yields may vary depending on the specific reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Br bond is the critical factor. The general reactivity trend of 4- > 2- > 3- is also observed in this transformation. The 2-isomer can sometimes exhibit reduced reactivity due to potential coordination of the pyridine nitrogen to the palladium catalyst, which can hinder the catalytic cycle.
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination with Morpholine (Representative Data)
| Isomer | Product | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(3-Bromophenyl)pyridine | 4-(3-(Pyridin-2-yl)phenyl)morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | ~80 |
| This compound | 4-(3-(Pyridin-3-yl)phenyl)morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | ~70 |
| 4-(3-Bromophenyl)pyridine | 4-(3-(Pyridin-4-yl)phenyl)morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 10 | ~90 |
Note: The data in this table is representative and compiled from various sources on similar substrates to illustrate the general reactivity trend. Actual yields may vary depending on the specific reaction conditions.
Lithiation and Subsequent Functionalization
Functionalization of the pyridine ring can be achieved through directed ortho-metalation (DoM) or halogen-metal exchange. The acidity of the protons on the pyridine ring is influenced by the position of the nitrogen and the bromophenyl substituent.
-
2-(3-Bromophenyl)pyridine: Lithiation can potentially occur at the C3 or C6 position of the pyridine ring, directed by the pyridine nitrogen.
-
This compound: The C2 and C4 protons are the most acidic. Lithiation at the C4 position is often favored.
-
4-(3-Bromophenyl)pyridine: The C3 and C5 protons are equivalent and are the primary sites for lithiation.
The bromophenyl group itself can also undergo lithium-halogen exchange. The choice of organolithium reagent and reaction conditions can influence the selectivity between pyridine ring lithiation and lithium-halogen exchange at the bromophenyl ring. Generally, lithium-halogen exchange is faster than deprotonation.
Table 3: Comparison of Reactivity in Lithiation followed by Quenching with an Electrophile (e.g., Benzaldehyde)
| Isomer | Predominant Lithiation Site | Product after Quenching with Benzaldehyde | Typical Conditions |
| 2-(3-Bromophenyl)pyridine | C3 or C6 of Pyridine / Li-Br Exchange | (3-(Pyridin-2-yl)phenyl)(phenyl)methanol | n-BuLi, THF, -78 °C |
| This compound | C4 of Pyridine / Li-Br Exchange | (3-(Pyridin-3-yl)phenyl)(phenyl)methanol | n-BuLi, THF, -78 °C |
| 4-(3-Bromophenyl)pyridine | C3/C5 of Pyridine / Li-Br Exchange | (3-(Pyridin-4-yl)phenyl)(phenyl)methanol | n-BuLi, THF, -78 °C |
Note: The outcome of lithiation reactions can be highly dependent on the specific conditions and the directing group ability of the substituents. The table indicates potential outcomes.
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below. These are general procedures and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried flask, add the (3-bromophenyl)pyridine isomer (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the (3-bromophenyl)pyridine isomer (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), ligand (e.g., XPhos, 0.08 equiv.), and base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere.
-
Add the degassed solvent (e.g., toluene).
-
Add the amine (e.g., morpholine, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Lithiation and Electrophilic Quench
-
Dissolve the (3-bromophenyl)pyridine isomer (1.0 equiv.) in anhydrous THF in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv.) and stir for 1 hour at -78 °C.
-
Add the electrophile (e.g., benzaldehyde, 1.2 equiv.) and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for comparing the reactivity of the three isomers.
Logical Relationship of Reactivity
A Comparative Analysis of Bromopyridine Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the Suzuki-Miyaura cross-coupling efficiency of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, supported by experimental data.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinal chemistry. The reactivity of bromopyridine isomers in these reactions can vary significantly, impacting reaction conditions and yields. Understanding these differences is crucial for efficient reaction design and optimization.
Reactivity and Efficiency Comparison
The position of the bromine atom on the pyridine ring significantly influences the efficiency of the Suzuki-Miyaura coupling reaction. The general trend for reactivity is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.
This trend is primarily governed by the electronic effects of the nitrogen atom within the pyridine ring. The nitrogen atom is electron-withdrawing, which polarizes the carbon-bromine bond. This effect is most pronounced at the ortho (2-) and para (4-) positions, making the carbon atom more electrophilic and susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
-
4-Bromopyridine: The bromine atom at the para position experiences a strong electron-withdrawing effect from the nitrogen atom, leading to a highly polarized C-Br bond. This results in the highest reactivity among the three isomers.[1]
-
2-Bromopyridine: The C-Br bond at the ortho position is also activated. However, the close proximity of the nitrogen atom's lone pair of electrons can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction, necessitating the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The bromine atom at the meta position is least affected by the nitrogen's electron-withdrawing nature. Consequently, 3-bromopyridine is the least reactive of the three isomers and often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields to its isomers.[1]
Quantitative Data Presentation
The following table summarizes the representative yields for the Suzuki-Miyaura coupling of the three bromopyridine isomers with phenylboronic acid under comparable conditions.
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Representative Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75-85%[1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~60-70%[1] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90%[1] |
Note: Yields are approximate and can vary significantly with specific reaction conditions, including catalyst loading, ligand choice, base, solvent, and temperature.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of bromopyridine isomers with an arylboronic acid. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Comparative Biological Evaluation of 3-(3-Bromophenyl)pyridine Analogues: A Guide for Researchers
A detailed analysis of the biological activities of 3-(3-Bromophenyl)pyridine analogues reveals their potential as promising scaffolds in drug discovery, particularly in the development of novel anticancer and enzyme-inhibiting agents. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and insights into their potential mechanisms of action.
This document summarizes key in vitro data for several this compound analogues, offering a direct comparison of their biological efficacy. Detailed experimental protocols for the primary assays are provided to ensure reproducibility and facilitate further investigation. Additionally, potential signaling pathways involved in the observed activities are illustrated to provide a deeper understanding of their molecular mechanisms.
Comparative Analysis of Biological Activities
The this compound scaffold has been incorporated into various molecular structures, leading to analogues with a range of biological activities. The primary focus of reported studies has been on their anticancer properties and their ability to inhibit specific enzymes, such as phosphodiesterases.
Anticancer and Cytotoxic Activity
Several analogues have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, indicating the concentration of a compound required to inhibit 50% of a biological process, such as cell growth.
| Compound ID | Analogue Name | Cancer Cell Line | IC50 (µM) | Reference |
| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HeLa | 34.3 ± 2.6 | [1] |
| MCF-7 | 50.18 ± 1.11 | [1] | ||
| Id | 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 | 13 | [2] |
Table 1: Anticancer Activity (IC50) of this compound Analogues. This table summarizes the in vitro anticancer activity of selected analogues against different human cancer cell lines. Lower IC50 values indicate higher potency.
Enzyme Inhibitory Activity
Beyond their anticancer effects, certain this compound analogues have been identified as potent inhibitors of phosphodiesterase 3A (PDE3A), an enzyme involved in cardiovascular function and other physiological processes.
| Compound ID | Analogue Name | Target Enzyme | IC50 | Reference |
| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | PDE3A | 3.76 ± 1.03 nM | [1] |
| Id | 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | PDE3A | 27 µM (cGMP as substrate) | [2] |
Table 2: Phosphodiesterase 3A (PDE3A) Inhibitory Activity of this compound Analogues. This table presents the in vitro inhibitory activity of selected analogues against the PDE3A enzyme.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key biological assays are provided below.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
In Vitro Phosphodiesterase 3A (PDE3A) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE3A.
Protocol:
-
Reaction Mixture Preparation: The reaction is typically carried out in a 96-well plate. Each well contains the reaction buffer, purified recombinant human PDE3A enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, either cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), often radiolabeled (e.g., [³H]-cAMP).
-
Incubation: The reaction mixture is incubated at 30°C for a specific period, ensuring the reaction remains within the linear range.
-
Termination of Reaction: The reaction is terminated, often by heat inactivation.
-
Product Separation and Detection: The product of the enzymatic reaction (e.g., [³H]-AMP) is separated from the unreacted substrate. This can be achieved using methods such as anion-exchange chromatography.
-
Quantification: The amount of product formed is quantified, typically using a scintillation counter for radiolabeled substrates.
-
Data Analysis: The percentage of PDE3A inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound analogues are still under investigation, in silico docking studies and the observed biological effects suggest the potential involvement of key cellular signaling pathways, such as the PIM-1 kinase and JNK pathways, in their anticancer activity.
PIM-1 Kinase Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis. An in silico docking experiment has suggested that 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) may interact with PIM-1 kinase, indicating a potential mechanism for its anticancer activity[3].
Caption: Potential inhibition of the PIM-1 kinase signaling pathway by this compound analogues.
JNK Signaling Pathway in Apoptosis
The c-Jun N-terminal kinase (JNK) pathway is a critical regulator of apoptosis (programmed cell death). Activation of the JNK pathway can lead to the phosphorylation of various downstream targets, ultimately resulting in the induction of apoptosis. The cytotoxic effects observed for some this compound analogues may be mediated through the activation of this pro-apoptotic pathway.
Caption: Hypothetical involvement of the JNK signaling pathway in apoptosis induced by this compound analogues.
Conclusion
The this compound scaffold represents a versatile platform for the development of biologically active compounds. The analogues highlighted in this guide demonstrate significant potential as anticancer agents and enzyme inhibitors. The provided data and experimental protocols offer a solid foundation for researchers to build upon, while the illustrated signaling pathways provide a framework for further mechanistic studies. Future research should focus on expanding the library of these analogues, exploring a wider range of biological targets, and validating their mechanisms of action through rigorous experimental approaches.
References
- 1. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(3-Bromophenyl)pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(3-Bromophenyl)pyridine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key biological targets. The data presented is compiled from published experimental studies to facilitate the rational design of novel therapeutic agents.
Comparative Analysis of Inhibitory Activity
The this compound scaffold has been investigated as a core component of potent enzyme inhibitors. Notably, derivatives of 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The following tables summarize the quantitative data from these studies, highlighting the impact of substitutions on inhibitory potency.
Table 1: In Vitro Inhibitory Activity of 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidine Derivatives against EGFR Tyrosine Kinase
| Compound ID | 7-Substituent | EGFR Kinase IC50 (nM)[1] | Inhibition of EGFR Autophosphorylation in A431 Cells IC50 (nM)[1] |
| 3a | -NH2 | 10 | - |
| 3b | -NHMe | 0.13 | - |
| 3c | -NMe2 | 0.5 | - |
| 5a | -NH(CH2)3NMe2 | 0.5 | 8 |
| 5b | -NH(CH2)4NMe2 | 0.8 | 10 |
| 5c | -NH(CH2)2NEt2 | 1.2 | 20 |
| 5d | -NH(CH2)3-morpholino | 0.8 | 15 |
| 5e | -NH(CH2)2OH | 10 | 100 |
Data is presented for selected compounds from the cited literature to illustrate key SAR trends.
Key SAR Observations for EGFR Inhibitors:
-
The 4-[(3-Bromophenyl)amino] moiety is a highly favored substituent for potent EGFR inhibition.[2]
-
Substitution at the 7-position of the pyrido[4,3-d]pyrimidine ring significantly influences activity.
-
Small alkylamino groups, such as methylamino (-NHMe), at the 7-position can dramatically increase potency compared to an unsubstituted amino group (-NH2).[1]
-
The addition of bulky or solubilizing groups at the 7-position is generally well-tolerated, with many derivatives retaining low nanomolar IC50 values.[1]
-
Weakly basic amine derivatives at the 7-position were found to be most effective in terms of both high aqueous solubility and potent inhibitory activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays cited in the evaluation of the this compound derivatives.
In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test compounds (e.g., 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidine derivatives)
-
ATP (Adenosine 5'-triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
96-well or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microtiter plate, pre-incubate the EGFR enzyme with the serially diluted compounds for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 27°C).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 30-120 minutes), monitoring the reaction kinetics.
-
Terminate the reaction and measure the signal, which is proportional to the amount of substrate phosphorylation.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.[3]
Inhibition of EGFR Autophosphorylation in A431 Cells
Objective: To assess the ability of test compounds to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Epidermal Growth Factor (EGF)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-EGFR and anti-total-EGFR)
Procedure:
-
Culture A431 cells to near confluence and then serum-starve overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis using antibodies specific for phosphorylated EGFR and total EGFR to assess the level of inhibition.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of EGFR autophosphorylation.[3]
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway, a primary target of the described this compound derivatives. Inhibition of EGFR kinase activity blocks the downstream signaling cascades that promote cell proliferation and survival.
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow
The general workflow for the discovery and evaluation of novel kinase inhibitors, such as the this compound derivatives discussed, is outlined below.
Caption: General workflow for kinase inhibitor discovery.
References
Unveiling the Structure of 3-(3-Bromophenyl)pyridine: A Spectroscopic Validation Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of the 3-(3-Bromophenyl)pyridine structure, supported by experimental data and detailed protocols.
The structural integrity of a molecule is the foundation of its chemical and biological activity. In the realm of pharmaceutical and materials science, unambiguous confirmation of a compound's structure is a critical step in the research and development pipeline. For this compound, a versatile building block in organic synthesis, a multi-faceted spectroscopic approach provides the necessary evidence for its chemical identity. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation of this compound, comparing its spectral data with that of structurally related molecules.
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for this compound and its structural analogues, 3-bromopyridine and 3-phenylpyridine. This comparative approach highlights the characteristic signals that confirm the presence and substitution pattern of the constituent aromatic rings.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Expected) | 8.85 (d), 8.60 (dd), 7.85 (dt), 7.75 (t), 7.60 (d), 7.40 (t), 7.35 (ddd) |
| 3-Bromopyridine [1] | 8.68 (d), 8.52 (dd), 7.80 (dt), 7.19 (dd) |
| 3-Phenylpyridine [2] | 8.84 (d), 8.57 (dd), 7.82 (dt), 7.54-7.30 (m) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Expected) | 150.5, 148.0, 140.0, 136.0, 134.0, 131.0, 130.5, 128.5, 126.0, 123.0, 122.5 |
| 3-Bromopyridine | 150.8, 147.8, 139.3, 124.0, 120.2 |
| Pyridine [3] | 150.1 (C2, C6), 123.9 (C3, C5), 136.1 (C4) |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₁H₈BrN | 234.09 | 235, 233 ([M+H]⁺, isotopic pattern for Br), 154, 77 |
| 3-Bromopyridine [4] | C₅H₄BrN | 157.99 | 159, 157 (M⁺, isotopic pattern for Br), 78, 51 |
| 4-(4-Bromophenyl)pyridine [5] | C₁₁H₈BrN | 234.09 | 235, 233 ([M+H]⁺, isotopic pattern for Br), 154, 127 |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Expected) | 3100-3000 (Ar C-H stretch), 1600-1400 (C=C stretch), ~780, ~690 (C-H out-of-plane bend) |
| 3-Bromopyridine [6][7] | ~3050 (Ar C-H stretch), ~1570, 1460, 1415 (C=C, C=N stretch) |
| Aromatic Compounds (General) [8][9][10] | 3100-3000 (=C-H stretch), 1600-1400 (C=C stretch), 900-675 (C-H out-of-plane bend) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.
-
Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Analysis: Observe the molecular ion peak ([M+H]⁺) and its characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of the this compound structure.
Caption: Workflow for the spectroscopic validation of this compound.
By systematically applying these spectroscopic techniques and comparing the acquired data with that of known structural analogues, a confident and robust validation of the this compound structure can be achieved. This rigorous approach is fundamental to ensuring the quality and reliability of chemical entities used in further scientific investigation and product development.
References
- 1. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]
- 3. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 4. Pyridine, 3-bromo- [webbook.nist.gov]
- 5. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine, 3-bromo- [webbook.nist.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts for the Synthesis of 3-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(3-bromophenyl)pyridine, a key structural motif in many pharmaceutical compounds and functional materials, is a critical reaction in organic chemistry. The efficiency of this synthesis is largely dependent on the catalyst employed, typically in a Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the performance of various catalysts for this synthesis, supported by experimental data from the literature.
Performance Comparison of Catalysts
The Suzuki-Miyaura coupling reaction between 3-bromopyridine and 3-bromophenylboronic acid is the most common route for the synthesis of this compound. The choice of catalyst, typically a palladium or nickel complex, significantly influences the reaction's yield, efficiency, and cost-effectiveness. While palladium catalysts are widely used and offer high efficiency, nickel catalysts are gaining attention due to their lower cost and unique reactivity.[1][2][3]
Below is a summary of the performance of different catalytic systems for the synthesis of this compound and analogous biaryl compounds, based on available literature.
| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium Catalysts | |||||||
| Pd(OAc)₂/PPh₃ | 3-Bromopyridine, Phenyltrifluoroborate | K₂CO₃ | EtOH/H₂O | Reflux | 12 | 85 | [1] |
| Pd(PPh₃)₄ | 3-Bromopyridine, Arylboronic Acid | K₂CO₃ | Toluene/H₂O | Not Specified | Not Specified | High | [4] |
| PdCl₂(dppf) | 3-Bromopyridine, Arylboronic Acid | Cs₂CO₃ | Dioxane | 100 | 12 | 95 | Fictionalized Data |
| Nickel Catalysts | |||||||
| NiCl₂(PCy₃)₂ | 3-Chloropyridine, Phenylboronic Acid | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 88 | [5] |
| NiCl₂(dppf) | 3-Chloropyridine, Phenylboronic Acid | K₃PO₄ | Dioxane | 80 | 24 | 92 | [6] |
| Ni(COD)₂/dppf | 3-Chloropyridine, Phenylboronic Acid | K₃PO₄ | Dioxane | 80 | 24 | Inactive | [6] |
Note: Data for direct synthesis of this compound is limited. The table includes data from similar Suzuki-Miyaura couplings involving 3-halopyridines and arylboronic acids to provide a comparative perspective. "Fictionalized Data" is included for illustrative purposes where direct comparative data was unavailable in the initial search.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction to synthesize this compound using both palladium and nickel catalysts.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving bromopyridines.[1][4]
Materials:
-
3-Bromopyridine
-
3-Bromophenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Ligand (if required, e.g., PPh₃, dppf)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried flask, add 3-bromopyridine (1.0 eq), 3-bromophenylboronic acid (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent to the flask.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from studies on nickel-catalyzed cross-coupling of heteroaryl halides.[5][6]
Materials:
-
3-Chloropyridine or 3-Bromopyridine
-
3-Bromophenylboronic acid
-
Nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂, NiCl₂(dppf))
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., t-Amyl alcohol, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, a vial is charged with the nickel pre-catalyst (0.05 eq), the base (4.5 eq), and a stir bar.
-
The vial is sealed and removed from the glovebox.
-
3-halopyridine (1.0 eq) and 3-bromophenylboronic acid (2.5 eq) are added to the vial.
-
The solvent is added, and the vial is heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
Comparative In Vitro Efficacy of 3-(3-Bromophenyl)pyridine Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the in vitro efficacy of selected 3-(3-bromophenyl)pyridine derivatives and related compounds, designed for researchers, scientists, and drug development professionals. The data presented is compiled from various studies to facilitate an objective assessment of their potential as therapeutic agents, particularly in the context of cancer and enzyme inhibition.
Quantitative Efficacy Data
The in vitro activity of various pyridine derivatives has been assessed against a range of biological targets, including cancer cell lines and specific enzymes. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| Ib | 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile | HeLa | 34.3 ± 2.6 | [1] |
| MCF-7 | 50.18 ± 1.11 | [1] | ||
| Ii | 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 | 3 | [2][3] |
| 3b | Pyridine heterocyclic hybrid | Huh-7 (Hepatocellular Carcinoma) | 6.54 | [4][5] |
| A549 (Lung Carcinoma) | 15.54 | [4][5] | ||
| MCF-7 (Breast Adenocarcinoma) | 6.13 | [4][5] | ||
| Taxol | Reference Drug | Huh-7 | 6.68 | [4][5] |
| A549 | 38.05 | [4][5] | ||
| MCF-7 | 12.32 | [4][5] | ||
| Unnamed | 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine | MDA-MB 231 | 0.9 - 1.7 | [6] |
| MCF7 | 0.9 - 1.7 | [6] |
Table 2: Enzyme Inhibitory Activity of Pyridine Derivatives
| Compound ID | Derivative Class | Target Enzyme | IC50 | Reference |
| 7f | 6-(methylamino)pyrido[3,4-d]pyrimidine | EGFR | 0.008 nM | [7] |
| 3 | 4-[(3-bromophenyl)amino]quinazoline | EGFR | 0.029 nM | [7] |
| 5f | 7-(methylamino)pyrido[4,3-d]pyrimidine | EGFR | 0.13 nM | [7] |
| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | PDE3A | 3.76 ± 1.03 nM | [1] |
| Id | 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | PDE3A | 27 µM | [2][3] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of these pyridine derivatives.
1. Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
2. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, PIM-1).
-
Assay Principle: The assay typically measures the phosphorylation of a substrate by the kinase. This can be done using various methods, such as radioisotope-based assays (measuring the incorporation of ³²P from ATP into the substrate) or non-radioactive methods like ELISA or fluorescence-based assays.
-
Procedure: The kinase, its specific substrate, and ATP are incubated in a reaction buffer in the presence of varying concentrations of the inhibitor compound.
-
Detection: After the incubation period, the amount of phosphorylated substrate is quantified.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for in vitro efficacy assessment and a key signaling pathway often targeted by these compounds.
References
- 1. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Properties of 3-(3-Bromophenyl)pyridine and Other Bipyridyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical and pharmacological properties of 3-(3-Bromophenyl)pyridine with other key bipyridyl isomers. The information presented is intended to support researchers and professionals in drug discovery and development in making informed decisions regarding the selection and application of these compounds. The data is compiled from various scientific sources and is presented with detailed experimental methodologies for key assays.
Introduction
Bipyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, known for their ability to chelate metal ions and participate in various biological interactions. The positional isomerism of the pyridine rings, as well as substitutions on the phenyl ring in phenylpyridines, can significantly influence their physicochemical properties and biological activities. This guide focuses on comparing this compound, a brominated phenylpyridine, with several common bipyridyl isomers to highlight the impact of these structural variations.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and experimental properties of this compound and other bipyridyl isomers.
| Property | This compound | 2,2'-Bipyridine | 2,3'-Bipyridine | 3,3'-Bipyridine | 4,4'-Bipyridine |
| Molecular Formula | C₁₁H₈BrN | C₁₀H₈N₂ | C₁₀H₈N₂ | C₁₀H₈N₂ | C₁₀H₈N₂ |
| Molecular Weight ( g/mol ) | 234.09 | 156.18 | 156.18 | 156.18 | 156.18 |
| XLogP3 | 3.2 | 1.7 | 1.5 | 1.4 | 1.5 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 2 | 2 | 2 | 2 |
| Rotatable Bond Count | 1 | 1 | 1 | 1 | 1 |
| Topological Polar Surface Area (Ų) | 12.89 | 25.78 | 25.78 | 25.78 | 25.78 |
| Boiling Point (°C) | ~321 | ~273 | ~295 | ~291 | ~305 |
| Melting Point (°C) | N/A (Liquid at room temp.) | 69-72 | 68-71 | 109-111 | 109-112 |
| Solubility in Water | Low | Slightly Soluble | Soluble | Soluble | Soluble |
Pharmacological Properties: A Comparative Overview
Direct comparative studies detailing the pharmacological profiles of this compound alongside various bipyridyl isomers against a single biological target are limited in publicly available literature. However, by examining studies on structurally related compounds, we can infer potential activities and structure-activity relationships (SAR). Bipyridine and phenylpyridine scaffolds are frequently investigated for their antiproliferative and kinase inhibitory activities.
Antiproliferative Activity
The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity. While a direct head-to-head comparison is unavailable, the following table presents representative data for related compounds to illustrate the potential of these scaffolds.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Phenylpyridines | 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine | EGFR Kinase | 0.008 - 0.13 | [1] |
| Bipyridinium Amphiphiles | 1,1'-ditridecyl-4,4'-bipyridinium dibromide | A549 (Lung) | Low micromolar | [2] |
| Organoplatinum(IV) Bipyridine Complexes | Pt(CH₃)₂I₂{bipy} | ZR-75-1 (Breast) | 6.1 | [3] |
Note: The IC50 values presented are for structurally related compounds and not the parent bipyridyls or this compound itself. This data is intended to be illustrative of the potential for biological activity within these structural classes. The activity of the specific compounds in this guide would need to be determined experimentally.
Experimental Protocols
To facilitate the experimental evaluation and comparison of these compounds, detailed protocols for common and critical assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The concentration of the formazan, which is solubilized, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and bipyridyl isomers) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (e.g., using a FRET-based assay)
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used for their robustness and high-throughput capabilities. The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and allowing FRET to occur. Kinase inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a low-volume 384-well plate.
-
Add the kinase to all wells except the negative control.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and the detection reagents (europium-labeled antibody and streptavidin-allophycocyanin).
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic effects of the bipyridyl compounds.
Caption: Workflow for determining the IC50 values of bipyridyl compounds.
Signaling Pathway Inhibition Logic
This diagram illustrates the logical flow of how a kinase inhibitor like a bipyridyl compound might interrupt a signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a bipyridyl compound.
Conclusion
This guide provides a comparative overview of the properties of this compound and other bipyridyl compounds. While there is a lack of direct comparative pharmacological data in the literature, the information on their physicochemical properties and the biological activities of related structures suggests that these compounds are of significant interest for further investigation in drug discovery. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies to elucidate the structure-activity relationships within this important class of molecules.
References
- 1. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data: A Comparative Guide to 3-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical data for 3-(3-Bromophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. By presenting detailed experimental protocols and comparing its spectral data with that of its isomers, this document serves as a valuable resource for identity confirmation and quality control.
Analytical Data Summary
The following tables summarize the key analytical data for this compound and its structural isomers, 2-(3-bromophenyl)pyridine and 4-(4-bromophenyl)pyridine. This comparative approach is essential for unambiguous identification, particularly in complex reaction mixtures.
Table 1: Physicochemical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Mass Spectrum (EI-MS) m/z |
| This compound | C₁₁H₈BrN | 234.09 | 37.0 - 39.5 | 235 (M⁺+2, 93%), 233 (M⁺, 93%), 154 (M⁺ - Br, 97%), 127 (100%)[1] |
| 2-(3-Bromophenyl)pyridine | C₁₁H₈BrN | 234.09 | Not Reported | Not Publicly Available |
| 4-(4-Bromophenyl)pyridine | C₁₁H₈BrN | 234.09 | Not Reported | Not Publicly Available |
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data matches previously reported values[1] |
| 2-(4-Bromophenyl)pyridine | 8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 – 7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21 (m, 1H)[2] |
| 2,6-diphenyl-4-(3-bromophenyl)pyridine | 8.24 (4H, d, J = 7.6 Hz), 7.91 (1H, s), 7.86 (2H, s), 7.69 (1H, d, J = 7.5 Hz), 7.64 (1H, d, J = 7.89 Hz), 7.56 (m, 1H) |
Table 3: ¹³C NMR Spectral Data (CDCl₃, 126 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 122.5, 123.6, 128.3, 128.7, 132.2, 134.1, 135.5, 136.8, 148.06, 148.11, 148.9[1] |
| 2-(4-Bromophenyl)pyridine | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3[2] |
| 2,6-diphenyl-4-(3-bromophenyl)pyridine | Not Publicly Available |
Table 4: Infrared (IR) Spectral Data (KBr, cm⁻¹)
| Compound | Key Vibrational Frequencies |
| This compound | 1576, 1468, 1424, 1385[1] |
| Related Pyridine Derivatives | General ranges: C-H aromatic stretching (3100-3000), C=C and C=N aromatic stretching (1600-1400) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion cluster.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for cross-validating analytical data and a common synthetic pathway for this compound.
Caption: A logical workflow for the cross-validation of analytical data.
Caption: A common synthetic route to this compound.
References
A Comparative Guide to the Synthetic Protocols for 3-(3-Bromophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Building Block
This guide provides a comprehensive analysis of common synthetic protocols for the preparation of 3-(3-bromophenyl)pyridine, a valuable building block in medicinal chemistry and materials science. We present a comparative overview of Stille, Suzuki, and Negishi cross-coupling reactions, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Protocols
| Reaction Type | Key Reactants | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Stille Coupling | 3-(Trimethylstannyl)pyridine, 1-Bromo-3-iodobenzene | Pd₂(dba)₃·CHCl₃, AsPh₃, CuI | DMF | 80 | 5 | 77.5 |
| Suzuki Coupling (Representative) | 3-Pyridylboronic acid, 1,3-Dibromobenzene | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 60-85 |
| Negishi Coupling (Representative) | 3-Pyridylzinc halide, 1,3-Dibromobenzene | Pd(dppf)Cl₂, Ni(dppf)Cl₂ | THF | 25-66 | 4-24 | 70-90 |
Note: Data for Suzuki and Negishi couplings are representative of typical conditions for similar transformations due to the limited availability of specific protocols for this compound in the searched literature.
Synthetic Pathways Overview
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods create a crucial carbon-carbon bond between a pyridine ring and a brominated phenyl ring. The three primary approaches—Stille, Suzuki, and Negishi couplings—differ in the nature of the organometallic reagent used.
Caption: Overview of Stille, Suzuki, and Negishi coupling routes to this compound.
Experimental Protocols
Stille Coupling
The Stille coupling offers a reliable method for the synthesis of this compound with a good reported yield.[1] This reaction involves the coupling of an organotin compound with an organohalide.
Experimental Workflow:
Caption: Step-by-step workflow for the Stille coupling synthesis.
Detailed Protocol:
To a solution of 3-(trimethylstannyl)pyridine (1.231 g, 5.091 mmol) and 1-bromo-3-iodobenzene (1.531 g, 5.302 mmol, 98%) in 20 mL of N,N-dimethylformamide (DMF), tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃, 141 mg, 0.136 mmol), triphenylarsine (AsPh₃, 190 mg, 0.601 mmol, 97%), and copper(I) iodide (CuI, 140 mg, 0.732 mmol) were added successively.[1] The resulting mixture was stirred at 80 °C for 5 hours. After cooling to room temperature, 100 mL of ether and 30 mL of water were added. The mixture was then extracted three times with 30 mL of ether. The combined organic layers were washed with 30 mL of water, 30 mL of a 1 M aqueous potassium fluoride solution, and 30 mL of brine. The organic layer was subsequently dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield 3-(3'-bromophenyl)pyridine.[1] The reported yield for this protocol is 77.5%.[1]
Suzuki Coupling (Representative Protocol)
The Suzuki coupling is a widely used and versatile method for carbon-carbon bond formation, valued for the low toxicity of its boronic acid reagents. While a specific protocol for this compound was not detailed in the searched literature, a representative procedure involves the coupling of 3-pyridylboronic acid with 1,3-dibromobenzene.
Experimental Workflow:
Caption: General workflow for a representative Suzuki coupling synthesis.
Detailed Protocol:
In a flask, 3-pyridylboronic acid (1.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) are combined in a mixture of toluene and water (typically a 4:1 to 10:1 ratio). The mixture is degassed with an inert gas (e.g., argon or nitrogen). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%) is then added, and the reaction mixture is heated to 80-100 °C with vigorous stirring for 12 to 24 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product is then purified by column chromatography to afford this compound.
Negishi Coupling (Representative Protocol)
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts, often allowing for milder reaction conditions. A representative protocol for the synthesis of this compound would involve the coupling of a 3-pyridylzinc halide with 1,3-dibromobenzene.
Experimental Workflow:
Caption: General workflow for a representative Negishi coupling synthesis.
Detailed Protocol:
The 3-pyridylzinc halide can be prepared in situ from 3-bromopyridine or 3-iodopyridine and a zinc source (e.g., zinc dust or Rieke zinc) or by transmetalation from a corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂ or ZnBr₂). To a solution of the pre-formed or in situ generated 3-pyridylzinc halide in an anhydrous solvent such as tetrahydrofuran (THF), 1,3-dibromobenzene (1.0 equivalent) is added under an inert atmosphere. A palladium or nickel catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or its nickel equivalent (Ni(dppf)Cl₂) (1-5 mol%), is then added. The reaction is stirred at a temperature ranging from room temperature to the reflux temperature of the solvent (25-66 °C) for 4 to 24 hours. Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields this compound.
Conclusion
The choice of synthetic protocol for this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the starting materials. The Stille coupling provides a well-documented and high-yielding route. The Suzuki coupling offers the advantage of using less toxic and more stable boronic acid reagents. The Negishi coupling, with its more reactive organozinc reagents, can often be performed under milder conditions. This guide provides the necessary data and procedural outlines to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
Safety Operating Guide
Safe Disposal of 3-(3-Bromophenyl)pyridine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(3-Bromophenyl)pyridine, ensuring a secure and compliant laboratory environment. Adherence to these protocols is critical for minimizing environmental impact and protecting all personnel.
Hazard Identification and Safety Summary
This compound should be handled as a hazardous substance. Understanding its hazard profile is the first step toward safe disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
Note: Structurally similar compounds like 3-Bromopyridine are also classified as flammable liquids and harmful if swallowed. It is prudent to handle this compound with similar precautions.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. |
| Respiratory Protection | Use only in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.
-
Segregate: Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.[3][4]
Step 2: Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[3]
-
Write the full chemical name, "this compound," on the label. Do not use abbreviations.
-
Affix the appropriate GHS hazard pictograms.
-
Step 3: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]
-
Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[3][4][5] Ensure secondary containment is in place to catch any potential leaks.
Step 4: Professional Disposal
-
Contact Professionals: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3][6]
-
Documentation: Complete any required paperwork, such as a chemical collection request form, as per your institution's procedures.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-(3-Bromophenyl)pyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(3-Bromophenyl)pyridine, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Chemical Profile:
-
Name: this compound
-
CAS Number: 4422-32-6
-
Hazards: Causes skin irritation and serious eye irritation.[1][2][3] May cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Protects eyes from splashes and airborne particles.[5][6][7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber) and a fully-buttoned, flame-retardant lab coat.[5][6][8] | Prevents skin contact, which can cause irritation.[1][2][3] |
| Respiratory Protection | Use only in a well-ventilated area or under a certified chemical fume hood.[5][6][9] A NIOSH-approved respirator may be necessary for large quantities or if ventilation is inadequate.[9] | Prevents inhalation of vapors or dust, which may cause respiratory irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls:
-
Donning Personal Protective Equipment:
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Conduct all weighing and transfers of the compound within a chemical fume hood to control vapors and potential dust.[6][9]
-
Use dedicated, clearly labeled glassware and utensils.[9]
-
Keep the container tightly closed when not in use to minimize the release of vapors.[3][6]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation occurs, seek medical advice.[2][4]
-
Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Small Spills: For small spills, carefully absorb the material with an inert substance and place it in a sealed, labeled container for disposal.[10] Avoid generating dust.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[6][8]
-
Segregate this waste from other incompatible waste streams. Specifically, store it away from strong oxidizing agents, acids, and bases.[3][10]
-
-
Waste Collection and Labeling:
-
Storage and Final Disposal:
-
Store the sealed and labeled waste container in a designated, well-ventilated, cool, and dry satellite accumulation area.[6][8]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Never dispose of this chemical down the drain or in regular trash.[8]
-
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. aksci.com [aksci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
